2,4-Dihydroxy-3-methoxyacetophenone
Description
The exact mass of the compound 2',4'-Dihydroxy-3'-methoxyacetophenone is 182.05790880 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYVOWHANRKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00806867 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-26-3 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2,4-Dihydroxy-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,4-Dihydroxy-3-methoxyacetophenone. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and derivatives is included to provide a broader context for its potential characteristics and activities. All data not explicitly for this compound is clearly indicated.
Chemical and Physical Properties
This compound, a substituted acetophenone, possesses a range of physicochemical properties relevant to its potential applications in research and drug development. While experimentally determined data is scarce, a combination of database entries and calculated values provides a foundational understanding of this compound.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | PubChem[1] |
| CAS Number | 18256-48-9[2][3], 62615-26-3[1] | Multiple Sources |
| Molecular Formula | C₉H₁₀O₄ | NIST[3], PubChem[1] |
| Molecular Weight | 182.17 g/mol | NIST[3], PubChem[1] |
| InChI | InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 | NIST[3] |
| InChIKey | QNMANLUEFQNQCX-UHFFFAOYSA-N | NIST[3] |
| SMILES | COc1cc(C(=O)CO)ccc1O | Cheméo[2] |
Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 141 - 142 °C | For isomer: 2',6'-Dihydroxy-4'-methoxyacetophenone | PubChem[4] |
| Boiling Point | 371.00 °C | Supplier data for CAS 62615-26-3 | IndiaMART |
| Density | 1.284 g/cm³ | Supplier data for CAS 62615-26-3 | IndiaMART |
| logP (Octanol/Water) | 0.576 | Calculated | Cheméo[2] |
| Water Solubility | -1.78 (log10(S) mol/L) | Calculated | Cheméo[2] |
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for this compound were not found, the National Institute of Standards and Technology (NIST) database indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data for this compound[3]. Researchers are encouraged to consult the NIST Chemistry WebBook for this information.
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a handbook on hydroxyacetophenones outlines two primary synthetic routes.
Synthetic Pathways
-
Catalytic Hydrogenolysis: This method involves the hydrogenolysis of 4-(benzyloxy)-2-hydroxy-3-methoxyacetophenone. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate to cleave the benzyl ether protecting group.
-
Boron Trifluoride-Acetic Acid Complex Reaction: This approach involves the reaction of pyrogallol 2-methyl ether with a boron trifluoride-acetic acid complex. This method likely proceeds through a Friedel-Crafts acylation type mechanism.
A generalized workflow for the catalytic hydrogenolysis approach is depicted below.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway modulation by this compound are limited. However, research on its chalcone derivatives provides insights into its potential as a scaffold for developing biologically active molecules.
Anti-Cancer and Anti-Inflammatory Potential of Derivatives
Chalcone derivatives of 2,4-dihydroxyacetophenone have demonstrated notable anti-cancer and anti-inflammatory properties. These activities are often attributed to their interaction with key cellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: A study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, a derivative, has shown that it can suppress the proliferation of multiple myeloma cells and induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
-
NF-κB and p38 MAPK Pathways: Another chalcone derivative, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been found to possess anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide-activated macrophages. These pathways are central to the inflammatory response.
It is important to reiterate that these findings are for derivatives of this compound, and further research is required to determine if the parent compound exhibits similar activities.
Conclusion
This compound is a compound of interest with a foundation of predicted and some reported physical and chemical properties. While detailed experimental data, particularly regarding its biological activity and specific experimental protocols, remains to be fully elucidated, the activities of its derivatives suggest that it is a valuable scaffold for medicinal chemistry and drug discovery efforts, particularly in the areas of oncology and inflammation. Further experimental validation of its properties and biological functions is warranted.
References
- 1. indiamart.com [indiamart.com]
- 2. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-2-methylanthraquinone | CAS:6268-09-3 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone (CAS Number: 62615-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone with potential applications in pharmaceutical and chemical research. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities, drawing inferences from structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for drug discovery and development.
Chemical and Physical Properties
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methoxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] Its chemical structure features a dihydroxymethoxyphenyl group attached to an ethanone moiety.
Table 1: Physicochemical Properties of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
| Property | Value | Reference |
| CAS Number | 62615-26-3 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | [1] |
| Synonyms | 2',4'-Dihydroxy-3'-methoxyacetophenone | [1] |
| Melting Point | 141–144°C | |
| Boiling Point | 336.2±37.0 °C (Predicted) | |
| LogP | 1.4 (Predicted) | [1] |
Synthesis
The synthesis of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can be achieved through a Friedel-Crafts acylation of 2-methoxyresorcinol. This method is a common and effective way to introduce an acetyl group to an activated aromatic ring.
Proposed Synthetic Pathway
The reaction involves the acylation of 2-methoxyresorcinol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[2] The hydroxyl groups of the resorcinol derivative are highly activating, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methoxy group and the existing hydroxyl groups, the acylation is expected to occur at the C-5 position.
Caption: Proposed synthesis workflow for 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the acylation of resorcinol derivatives.[2][3]
Materials:
-
2-Methoxyresorcinol (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Acetyl Chloride (1.1 equivalents)
-
Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene
-
Hydrochloric Acid (5% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride in anhydrous carbon disulfide.
-
Cool the suspension in an ice bath to 0-5°C.
-
Add acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2-methoxyresorcinol in anhydrous carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition of the resorcinol derivative, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone.
Potential Biological Activities and Experimental Evaluation
While direct experimental data on the biological activities of 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is limited, its structural features, particularly the dihydroxymethoxy-substituted phenyl ring, suggest potential antioxidant and anti-inflammatory properties. These activities are observed in structurally similar compounds.[4][5][6][7]
Potential Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals due to the presence of hydroxyl groups on the aromatic ring.
Experimental Protocol: DPPH Radical Scavenging Assay [8]
This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.
Materials:
-
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Potential Anti-inflammatory Activity
Structurally related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][9] It is plausible that 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone could exhibit similar activity.
Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay assesses the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Signaling Pathway Analysis
To investigate the underlying molecular mechanisms, Western blot analysis can be performed on cell lysates to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Caption: Potential anti-inflammatory signaling pathways inhibited by the compound.
Conclusion
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is a readily synthesizable compound with the potential for interesting biological activities. This guide provides a solid foundation for its synthesis and characterization. Based on the activity of structurally related molecules, it is hypothesized that this compound may possess antioxidant and anti-inflammatory properties. The detailed experimental protocols provided herein offer a clear path for the investigation of these potential activities and the elucidation of the underlying molecular mechanisms, making it a promising candidate for further research in drug discovery and development.
References
- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of methanolic leaf extract of Moringa peregrina (Forssk.) Fiori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Natural Occurrence and Sources of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural occurrence, sources, and quantification of substituted acetophenones, a class of phenolic compounds with significant pharmacological interest. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product discovery, and drug development.
Introduction to Substituted Acetophenones
Substituted acetophenones are aromatic ketones characterized by an acetophenone core with various functional groups, such as hydroxyl and methoxy groups, attached to the phenyl ring. These modifications give rise to a diverse array of compounds with a wide range of biological activities. In nature, they are predominantly found in plants and fungi, where they play roles in defense mechanisms and allelopathic interactions[1][2]. Their presence in traditional medicines and their potential as precursors for pharmaceutical synthesis underscore their importance in drug discovery[1][2]. This guide will focus on prominent, naturally occurring substituted acetophenones, their biological sources, and the methodologies for their study.
Prominent Naturally Occurring Substituted Acetophenones and Their Sources
A variety of substituted acetophenones have been isolated from natural sources. They can exist in either a free form or as glycosides[1]. The Rutaceae family, particularly the genera Melicope and Acronychia, are prolific producers of these compounds[1][2]. This section details some of the most well-documented substituted acetophenones and their primary natural origins.
Paeonol (2'-Hydroxy-4'-methoxyacetophenone)
Paeonol is a key bioactive component renowned for its anti-inflammatory, antioxidant, and cardiovascular protective effects[3]. It is a significant compound in traditional Chinese medicine[3].
-
Primary Sources: The primary commercial source of paeonol is the root bark of peony species, most notably Paeonia suffruticosa (Moutan Cortex)[3][4]. It is also found in Arisaema erubescens and Dioscorea japonica[4].
Piceol (4'-Hydroxyacetophenone)
Piceol, also known as p-hydroxyacetophenone, and its glucoside, picein, are significant phenolic compounds found in coniferous trees. They are often associated with the plant's response to stress[5][6].
-
Primary Sources: Piceol is notably found in the needles of Norway spruce (Picea abies)[5][6]. It is also present in other members of the Pinaceae family.
2'-Hydroxyacetophenone
2'-Hydroxyacetophenone is a flavoring agent and a precursor in chemical synthesis. It is found in a wide variety of natural sources, often contributing to their aroma.
-
Primary Sources: This compound has been reported in black chokeberry (Aronia melanocarpa), Paeonia lactiflora, and various other plants and food items including tea, coffee, and tomato[7][8].
Other Naturally Occurring Acetophenones
Numerous other substituted acetophenones are distributed across the plant kingdom. For instance, Cynanchum bungei is a source of 4-hydroxyacetophenone, 2,5-dihydroxyacetophenone, and 2,4-dihydroxyacetophenone[9]. The diversity of these compounds highlights the rich chemical tapestry of the natural world.
Quantitative Data on Natural Occurrence
The concentration of substituted acetophenones in their natural sources can vary significantly based on the plant species, geographical location, and environmental conditions. The following tables summarize the quantitative data found in the cited literature.
| Compound | Plant Source | Part of Plant | Concentration | Citation(s) |
| Paeonol | Paeonia suffruticosa | Root Bark (Moutan Cortex) | Minimum 2.2% | |
| Piceol | Picea abies (Norway Spruce) | Needles | 0.2 - 0.6 mg/g (fresh weight) | |
| Picein (glucoside of Piceol) | Picea abies (Norway Spruce) | Needles | 4 - 30 mg/g (fresh weight) | |
| Various Acetophenones | Cynanchum bungei | - | 4-hydroxyacetophenone: 286.15 µg/g2,5-dihydroxyacetophenone: 21.65 µg/gbaishouwubenzophenone: 632.58 µg/g2,4-dihydroxyacetophenone: 205.38 µg/g | [9] |
Experimental Protocols
The extraction and quantification of substituted acetophenones from natural sources are critical steps for their study. This section provides detailed methodologies for these processes.
Extraction of Substituted Acetophenones
A common and effective method for extracting acetophenones from plant material is ultrasonic-assisted extraction (UAE). This technique offers high efficiency and is suitable for heat-sensitive compounds.
Protocol: Ultrasonic-Assisted Extraction of Acetophenones from Cynanchum bungei [9]
-
Sample Preparation: Dry the plant material (e.g., roots of Cynanchum bungei) and grind it into a fine powder (60-80 mesh).
-
Solvent Preparation: Prepare an aqueous solution of 0.6 M 1-butyl-3-methylimidazolium tetrafluoroborate ([C₄MIM]BF₄).
-
Extraction Parameters:
-
Solvent to Solid Ratio: 35:1 (mL/g)
-
Ultrasonic Power: 175 W
-
Extraction Temperature: 25 °C
-
Extraction Time: 50 minutes
-
-
Procedure: a. Weigh the powdered plant material and place it in an extraction vessel. b. Add the prepared ionic liquid solvent according to the specified ratio. c. Place the vessel in an ultrasonic bath and sonicate under the specified conditions. d. After extraction, filter the mixture to separate the extract from the solid residue. e. The resulting extract is then ready for further purification or direct analysis by HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the separation and quantification of substituted acetophenones. The following is a general protocol that can be adapted for the analysis of various phenolic compounds, including acetophenones.
Protocol: HPLC Quantification of Phenolic Compounds [3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Shim-pack VP-ODS, 5 µm, 150 x 4.6 mm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-7 min: 5% B
-
7-18 min: 5-30% B
-
18-35 min: 30-60% B
-
35-40 min: 60-95% B
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at a wavelength suitable for the specific acetophenone (e.g., 254 nm or 277 nm).
-
-
Standard Preparation and Calibration: a. Prepare a stock solution of the analytical standard (e.g., paeonol) in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples. c. Inject each standard into the HPLC system and record the peak area. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Sample Analysis: a. Filter the plant extracts through a 0.45 µm syringe filter before injection. b. Inject the samples into the HPLC system under the same conditions as the standards. c. Identify the peak corresponding to the target acetophenone by comparing its retention time with that of the standard. d. Quantify the amount of the acetophenone in the sample by using the calibration curve.
Biosynthetic Pathways
Substituted acetophenones in plants are synthesized via the shikimate and phenylpropanoid pathways. These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds.
General Biosynthetic Route
The general biosynthetic pathway begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then converted to 4-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. From 4-coumaroyl-CoA, a series of enzymatic reactions, including hydration, oxidation, and in some cases, methylation, lead to the formation of various substituted acetophenones.
// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CoumaricAcid [label="4-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; BetaOxidation [label="β-Oxidation-like\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Piceol [label="Piceol\n(4'-Hydroxyacetophenone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paeonol [label="Paeonol\n(2'-Hydroxy-4'-methoxy-\nacetophenone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Shikimate -> Phenylalanine [label="Multiple\nSteps"]; Phenylalanine -> CinnamicAcid [label="PAL"]; CinnamicAcid -> CoumaricAcid [label="C4H"]; CoumaricAcid -> CoumaroylCoA [label="4CL"]; CoumaroylCoA -> BetaOxidation; BetaOxidation -> Piceol; BetaOxidation -> Paeonol [label="Hydroxylation &\nMethylation"]; } dot Caption: General biosynthetic pathway of substituted acetophenones.
Proposed Biosynthesis of Piceol
The biosynthesis of piceol is proposed to proceed from 4-coumaroyl-CoA through a β-oxidation-like pathway. This involves a series of enzymatic reactions that shorten the side chain of the precursor molecule. The final step is thought to be a decarboxylation to yield 4-hydroxyacetophenone (piceol). In many spruce species, piceol is then often glucosylated to form picein, which can be stored in the plant tissues. The release of the bioactive piceol from picein is catalyzed by β-glucosidases, often in response to stress or damage.
// Nodes CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Hydration", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolysis [label="Thiolytic Cleavage", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; KetoacylCoA [label="4-Hydroxy-3-ketoacyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis &\nDecarboxylation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Piceol [label="Piceol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucosylation [label="Glucosylation\n(UGT)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Picein [label="Picein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deglucosylation [label="Deglucosylation\n(β-glucosidase)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CoumaroylCoA -> Hydration; Hydration -> Oxidation; Oxidation -> Thiolysis; Thiolysis -> KetoacylCoA [style=invis]; CoumaroylCoA -> KetoacylCoA [label="β-Oxidation-like\nSteps"]; KetoacylCoA -> Hydrolysis; Hydrolysis -> Piceol; Piceol -> Glucosylation; Glucosylation -> Picein; Picein -> Deglucosylation; Deglucosylation -> Piceol; } dot Caption: Proposed biosynthetic pathway of Piceol.
Conclusion
Substituted acetophenones represent a valuable class of natural products with significant potential for therapeutic applications. This guide has provided a comprehensive overview of their natural occurrence, sources, and the analytical methods used for their study. The detailed protocols and biosynthetic pathway information are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further investigation into these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienggj.org [scienggj.org]
- 9. scispace.com [scispace.com]
Preliminary Investigation into the Biological Activity of 2,4-Dihydroxy-3-methoxyacetophenone: A Technical Guide Based on Structurally Related Compounds
Disclaimer: Direct experimental data on the biological activity of 2,4-Dihydroxy-3-methoxyacetophenone is limited in publicly available scientific literature. This technical guide provides a preliminary investigation based on the reported activities of structurally similar acetophenone derivatives, offering insights into its potential pharmacological effects and methodologies for its evaluation.
Introduction
This compound is a phenolic compound belonging to the acetophenone class. Acetophenones and their derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy functional groups on the aromatic ring is characteristic of many bioactive phenolic compounds, suggesting that this compound may possess significant pharmacological potential. This document outlines the potential biological activities of this compound based on data from related compounds and provides detailed experimental protocols for their investigation.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene ring can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. Derivatives of 2-hydroxyacetophenone have been shown to possess antioxidant activity.
Anti-inflammatory Activity
Several acetophenone derivatives have demonstrated anti-inflammatory effects. The proposed mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. For instance, 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated cells by inhibiting the NF-κB signaling pathway[1]. Similarly, other hydroxy and methoxy substituted acetophenones have been reported to inhibit NO production in macrophages[2][3].
Quantitative Data on Related Compounds
The following table summarizes the reported biological activities of acetophenone derivatives structurally related to this compound.
| Compound | Assay | Target/Cell Line | Result (IC50/Activity) | Reference |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH radical scavenging | - | IC50: 157 µg/mL | [4] |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | IC50: 26.00 ± 0.37 µg/mL | [5] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Nitric Oxide (NO) Production | J774A.1 macrophages | 38.96% inhibition at 91.78 µM | [5] |
| 2'-Hydroxy-5'-methoxyacetophenone | Nitric Oxide (NO) Production | LPS-stimulated BV-2 and RAW264.7 cells | Significant inhibition | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to assess the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Cell Viability Assay: MTT Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed biological effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Treatment:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and treat them with various concentrations of this compound for the same duration as the primary bioactivity assay (e.g., 24 hours).
-
-
Assay Procedure:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Hypothesized Anti-inflammatory Signaling Pathway.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
The Pharmacological Potential of Dihydroxy-methoxy Acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxy-methoxy acetophenone derivatives, a class of phenolic compounds found in various natural sources and also accessible through synthetic routes, have emerged as promising scaffolds in drug discovery. Exhibiting a wide spectrum of pharmacological activities, these compounds have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current state of research on dihydroxy-methoxy acetophenone derivatives, focusing on their cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data. Furthermore, this guide elucidates the underlying molecular mechanisms and signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Acetophenones are a class of aromatic ketones characterized by an acetyl group attached to a benzene ring. The presence of hydroxyl and methoxy substituents on the phenyl ring significantly influences their physicochemical properties and biological activities. Dihydroxy-methoxy acetophenone derivatives, in particular, have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents. Their structural diversity, arising from the varied positions of the hydroxyl and methoxy groups, as well as the potential for further chemical modification, provides a rich platform for structure-activity relationship (SAR) studies. This guide aims to consolidate the existing knowledge on these derivatives to facilitate further research and development.
Cytotoxic and Antitumor Activities
Several dihydroxy-methoxy acetophenone derivatives have been investigated for their potential to inhibit the proliferation of cancer cells. The cytotoxic effects are often evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of various dihydroxy-methoxy acetophenone derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Acrovestone | MCF-7 | 25.6 | [1] |
| Compound 81 (from A. oligophlebia) | MCF-7 | 33.5 | [1] |
| Compound 85 (from A. oligophlebia) | MCF-7 | 25.6 | [1] |
| Acronyculatin P | MCF-7 | 56.8 | [1] |
| Acronyculatin Q | MCF-7 | 40.4 | [1] |
| Acronyculatin R | MCF-7 | 69.1 | [1] |
| 4'-O-caproylated-DMC | SH-SY5Y | 5.20 | [2] |
| 4'-O-methylated-DMC | SH-SY5Y | 7.52 | [2] |
| 4'-O-benzylated-DMC | A-549 | 9.99 | [2] |
| 4'-O-benzylated-DMC | FaDu | 13.98 | [2] |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | 2.54 | [3] |
| Cardamomin | CCRF-CEM | 8.59 | [3] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | 10.67 | [3] |
DMC: 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. Dihydroxy-methoxy acetophenone derivatives have shown potent anti-inflammatory properties, primarily by modulating key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these derivatives has been assessed using various in vitro and in vivo models. The following table presents the IC50 values for the inhibition of inflammatory markers.
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |
| Compound 70 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 26.4 | [1] |
| Compound 72 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 46.0 | [1] |
| Compound 73 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 79.4 | [1] |
| Compound 74 (from A. oligophlebia) | RAW 264.7 cells (NO production) | 57.3 | [1] |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH radical scavenging | 150 | [4] |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | RAW 264.7 cells (cytotoxicity) | 436.2 | [4] |
Antioxidant Properties
The ability of dihydroxy-methoxy acetophenones to scavenge free radicals and reduce oxidative stress is a key aspect of their pharmacological profile. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Antioxidant Data
The table below summarizes the antioxidant activity of select derivatives, expressed as IC50 values from the DPPH assay.
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Acetophenone glycoside (from E. ebracteolate) | 34.62 | [1] |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 26.00 ± 0.37 | [4] |
Antimicrobial Activity
Several dihydroxy-methoxy acetophenone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table lists the MIC values of various derivatives against different microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline derivative 24 | S. aureus | 64 | [5] |
| Pyrazoline derivative 24 | E. faecalis | 32 | [5] |
| Pyrazoline derivative 19 | P. aeruginosa | >128 | [5] |
| Pyrazoline derivative 22 | B. subtilis | 64 | [5] |
| Pyrazoline derivative 5 | C. albicans | 64 | [5] |
| Brominated dihydroxyacetophenone derivatives | P. aeruginosa ATCC 27853 | Significant activity | [6] |
Neuroprotective Effects
Certain dihydroxy-methoxy acetophenone derivatives have shown promise in protecting neuronal cells from damage, a critical area of research for neurodegenerative diseases.
One notable derivative is 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , which has been shown to improve cognitive impairment in a mouse model of Alzheimer's disease.[7] It significantly attenuated memory decline and reduced lipid peroxidation in the brain.[7] Another compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , isolated from perilla leaves, protects neurons from glutamate-induced neurotoxicity by activating the Nrf2-ARE pathway in astrocytes, leading to an increased release of reduced glutathione (GSH).[8]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of dihydroxy-methoxy acetophenone derivatives are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Signaling
A primary mechanism of anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . 2',4-Dihydroxy-3',4',6'-trimethoxychalcone, for instance, suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines by preventing the activation of IκB kinase (IKK), the degradation of IκBα, and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. It also inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Acetophenone Compounds from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetophenones, a class of phenolic compounds, are significant secondary metabolites found across numerous plant families. Their diverse chemical structures, from simple monomers to complex prenylated or glycosylated derivatives, contribute to a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This potential makes them prime candidates for natural product-based drug discovery. This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel acetophenones from botanical sources. It includes detailed experimental protocols, a summary of recently isolated compounds with their bioactivity, and visualizations of the isolation workflow and a key signaling pathway modulated by these compounds, offering a comprehensive resource for researchers in phytochemistry and drug development.
General Workflow for Isolation and Characterization
The process of discovering novel acetophenones from plant sources is a systematic, multi-step approach that begins with the collection of plant material and culminates in the structural elucidation of a pure, isolated compound. This bioassay-guided fractionation strategy ensures that the chemical isolation is directed by the biological activity of interest, increasing the efficiency of the discovery process.
Novel Acetophenone Compounds from Plant Sources: A Quantitative Overview
Recent phytochemical investigations have led to the isolation of numerous novel acetophenones. Plants from the Acronychia, Cynanchum, and Rhodiola genera have proven to be particularly rich sources. The following table summarizes key quantitative data for representative compounds.
| Compound Name | Plant Source | Plant Part Used | Yield (mg from starting material) | Bioactivity (IC₅₀) | Citation |
| Acronyculatin P | Acronychia oligophlebia | Leaves | N/A | 56.8 µM (MCF-7 cells) | [1] |
| Acronyculatin Q | Acronychia oligophlebia | Leaves | N/A | 40.4 µM (MCF-7 cells) | [1] |
| Acronyculatin R | Acronychia oligophlebia | Leaves | N/A | 69.1 µM (MCF-7 cells) | [1] |
| Acrophenone C | Acronychia pedunculata | Dried Stems | 2.1 mg (from 1.2 kg) | N/A | [2] |
| Cynandione A | Cynanchum auriculatum | Roots | N/A | Neuroprotective, Hepatoprotective | [3] |
| Picein | Rhodiola rosea | Roots | N/A | N/A (Isolated as a known compound) |
N/A: Data not available in the cited sources. MCF-7: Human breast adenocarcinoma cell line.
Detailed Experimental Protocols
The following protocols are generalized representations based on methodologies reported for the isolation of acetophenones from plant sources such as Acronychia and Cynanchum species.[2][3]
Plant Material Preparation and Extraction
-
Collection and Preparation : Collect the desired plant parts (e.g., leaves, stems, or roots). Air-dry the material in the shade for 2-3 weeks or until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
-
Maceration : Submerge the powdered plant material (e.g., 1.0 kg) in a suitable solvent, such as 95% ethanol or a methanol/dichloromethane mixture (1:1 v/v), at a 1:10 plant-to-solvent ratio (w/v).
-
Extraction : Allow the mixture to macerate at room temperature for 72 hours with occasional agitation. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentration : Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Bioassay-Guided Fractionation
-
Solvent Partitioning : Suspend the crude extract (e.g., 100 g) in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioactivity Screening : Test each fraction for the desired biological activity (e.g., cytotoxicity, antioxidant capacity). Select the most active fraction (e.g., the EtOAc fraction) for further purification.
-
Initial Chromatographic Separation : Subject the active fraction to open column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Pooling : Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
High-Performance Liquid Chromatography (HPLC) Purification
-
System : A preparative or semi-preparative HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed. For example, a gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid, from 10% B to 100% B over 40 minutes.
-
Injection and Collection : Dissolve the partially purified, bioactive fraction in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Collect peaks based on the chromatogram at a specific wavelength (e.g., 254 nm).
-
Purity Check : Analyze the collected fractions using analytical HPLC to confirm purity (>95%).
Structure Elucidation
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR) : Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) to determine the complete chemical structure, including stereochemistry.
-
Spectroscopy : Use Infrared (IR) spectroscopy to identify functional groups and UV-Vis spectroscopy to analyze the chromophore system.
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
Many phenolic compounds, including acetophenones and related structures, exert their protective effects by modulating key cellular signaling pathways.[4] One of the most critical is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds (like certain acetophenones), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.
Conclusion and Future Prospects
The plant kingdom remains a vast and largely untapped reservoir of novel chemical entities. Acetophenones, with their proven range of biological activities, represent a promising class of compounds for the development of new therapeutic agents. The systematic application of bioassay-guided isolation, coupled with modern chromatographic and spectroscopic techniques, is essential for efficiently identifying these molecules. Future research should focus on exploring under-investigated plant species, elucidating the mechanisms of action for newly discovered compounds, and utilizing synthetic chemistry to optimize the lead structures identified from nature.
References
- 1. Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, Mass Spec) for 2,4-Dihydroxy-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxy-3-methoxyacetophenone (CAS 62615-26-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
Chemical Structure
IUPAC Name: 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone[1] Molecular Formula: C₉H₁₀O₄[1] Molecular Weight: 182.17 g/mol [1]
The structure of this compound incorporates a substituted benzene ring with hydroxyl, methoxy, and acetyl functional groups, which give rise to characteristic signals in various spectroscopic analyses.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar acetophenone derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.5 | Singlet | 1H | 2-OH (phenolic) |
| ~ 7.5 | Doublet | 1H | H-6 |
| ~ 6.5 | Doublet | 1H | H-5 |
| ~ 6.0 | Singlet | 1H | 4-OH (phenolic) |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
| ~ 2.6 | Singlet | 3H | -COCH₃ |
Note: The chemical shift of phenolic protons can be broad and may vary with concentration and solvent.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 203 | C=O |
| ~ 160 | C-2 |
| ~ 158 | C-4 |
| ~ 135 | C-6 |
| ~ 130 | C-3 |
| ~ 115 | C-1 |
| ~ 105 | C-5 |
| ~ 56 | -OCH₃ |
| ~ 26 | -COCH₃ |
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretch (phenolic) |
| ~ 3050 | Medium | C-H stretch (aromatic) |
| ~ 2950 | Medium | C-H stretch (aliphatic, CH₃) |
| ~ 1640 | Strong | C=O stretch (ketone) |
| ~ 1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~ 1270 | Strong | C-O stretch (aryl ether) |
| ~ 1100 | Medium | C-O stretch (phenol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 167 | High | [M - CH₃]⁺ |
| 139 | Medium | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or isolated compound like this compound.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry vial. A small amount of an internal standard like Tetramethylsilane (TMS) is added for calibration (0 ppm). The solution is then transferred to a 5 mm NMR tube.[2]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used, averaging a sufficient number of scans to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For a solid sample, one of the following methods is commonly employed:
-
KBr Pellet Method: 1-2 mg of the compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground in an agate mortar and then compressed under high pressure in a die to form a transparent or translucent pellet.[3][4]
-
Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[6]
The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is usually run first and automatically subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the microgram or nanogram per mL range.[8]
-
Ionization and Analysis: The sample solution is introduced into the mass spectrometer. For a compound like this, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing ionization and fragmentation.[9][10] The resulting ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.[9][11]
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses for confirmation and further investigation.
References
- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. webassign.net [webassign.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
The Pivotal Role of Methoxy and Hydroxy Moieties in the Bioactivity of Acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones, a class of aromatic ketones, represent a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1] The bioactivity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. Among these, hydroxyl (-OH) and methoxy (-OCH3) groups are of particular interest. Their presence can dramatically alter the electronic and steric properties of the acetophenone core, thereby modulating its interaction with biological targets. This technical guide provides an in-depth analysis of the role of these functional groups in key bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and α-glucosidase inhibitory effects. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Structure-Activity Relationship: The Influence of -OH and -OCH3 Groups
The substitution pattern of hydroxyl and methoxy groups on the acetophenone ring is a critical determinant of its biological activity.
Antioxidant Activity: The antioxidant capacity of phenolic compounds, including hydroxyacetophenones, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2] The resulting phenoxy radical is stabilized through resonance. Key structural features that enhance antioxidant activity include:
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to higher antioxidant activity.[2]
-
Position of Hydroxyl Groups: The presence of an ortho-dihydroxy (catechol) or a pyrogallol (three adjacent hydroxyl groups) configuration in the B-ring significantly enhances antioxidant activity.[3][4]
-
Methoxy Groups: Methoxy groups can also contribute to antioxidant activity by donating electrons, which helps to stabilize the phenoxyl radical.[5] Their effect is often influenced by their position relative to the hydroxyl groups.
Anti-inflammatory Activity: Hydroxy and methoxy-substituted acetophenones have demonstrated significant anti-inflammatory properties.[6][7] This activity is often linked to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), and to modulate inflammatory signaling pathways like NF-κB and MAPK.[8][9]
Antimicrobial Activity: The presence of hydroxyl and methoxy groups can confer antibacterial and antifungal properties to acetophenones.[10][11] For instance, 2',4'-dihydroxyacetophenone derivatives have shown notable antifungal activity. The lipophilicity and electronic properties imparted by these groups influence the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes.
α-Glucosidase Inhibition: Certain substituted acetophenones act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] This inhibitory activity is valuable in the management of type 2 diabetes. The structure-activity relationship studies suggest that the number and position of hydroxyl and methoxy groups are crucial for effective binding to the enzyme's active site.[12]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various methoxy and hydroxy-substituted acetophenone derivatives, providing a comparative overview of their bioactivities.
Table 1: Antioxidant Activity of Acetophenone Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| 2,4-dihydroxyacetophenone analogue 5g | DPPH | Most potent radical scavenger in the series | [13] |
| Unsubstituted acetophenone benzoylhydrazone 5a | FRAP | Superior capacity in the series | [13] |
| Sinapic acid (contains methoxy groups) | DPPH Scavenging | 50.4% scavenging activity | [5] |
| Ferulic acid (contains a methoxy group) | DPPH Scavenging | 39.5% scavenging activity | [5] |
Table 2: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay | Inhibition / IC50 | Reference |
| Tremetone (a non-benzofuran acetophenone) | Carrageenan-induced mouse paw edema | Extremely high anti-inflammatory activity | [6] |
| 4-hydroxy-3-(2-hydroxy-3-isopentenyl)acetophenone (Compound 2) | TPA-induced mouse ear edema | Most active compound in the study | [14] |
| Ellagic Acid (EA) | Carrageenan-induced rat paw edema | ED50: 8.41 mg/kg | [15] |
Table 3: Antimicrobial Activity of Acetophenone Derivatives
| Compound | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Hydroxyacetophenone derivative 4 | E. coli | 16 | [10] |
| Hydroxyacetophenone derivative 4 | K. pneumoniae | 18 | [10] |
| Hydroxyacetophenone derivative 5 | E. coli | 15 | [10] |
| 2,6-Dihydroxy-4-methoxyacetophenone | Botrytis cinerea | ED50: 45 µM | [11][16] |
| 2,6-Dihydroxy-4-methoxyacetophenone | Phomopsis perniciosa | ED50: 410 µM | [11][16] |
| 2,4-dihydroxy-5-methylacetophenone derivative 2g | Various fungi | IC50: 17.28-32.32 µg/mL | [5] |
Table 4: α-Glucosidase Inhibitory Activity of Acetophenone Derivatives
| Compound | IC50 (µM) | Reference |
| Benzonate derivative of acetophenone 7u | More active than acarbose (32-fold) | [4] |
| Benzonate derivatives of acetophenone 7d, 7f, 7i, 7n, 7o, 7r, 7s, 7v | 1.68 - 7.88 | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for the key bioassays discussed.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[17]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).[8]
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[8]
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride solution.[18]
-
Add the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[18]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, and the results are expressed as equivalents of the standard.
-
3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[14]
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark.[14]
-
Dilute the ABTS•+ stock solution with a suitable buffer to obtain a working solution with a specific absorbance at 734 nm.
-
Add the test sample to the ABTS•+ working solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalent antioxidant capacity (TEAC).
-
Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rodents
-
Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema (swelling).[19]
-
Procedure:
-
Administer the test compound to the animals (e.g., rats or mice) orally or intraperitoneally.[15]
-
After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.[15][20]
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][21]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Antimicrobial Activity Assay
Broth Microdilution Method
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[23]
-
Prepare a standardized inoculum of the test microorganism.[23]
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[23]
-
The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[22]
-
α-Glucosidase Inhibitory Assay
-
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which catalyzes the hydrolysis of carbohydrates. The inhibition is typically monitored by the reduction in the release of a chromogenic product from a synthetic substrate.[13]
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with the test compound at a specific temperature (e.g., 37°C).[13]
-
Initiate the reaction by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]
-
After a set incubation period, terminate the reaction (e.g., by adding sodium carbonate).[13]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The bioactivity of methoxy and hydroxy-substituted acetophenones is often mediated through their interaction with key cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. benchchem.com [benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Methodological & Application
Synthesis of 2,4-Dihydroxy-3-methoxyacetophenone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,4-dihydroxy-3-methoxyacetophenone, a valuable building block in medicinal chemistry and natural product synthesis. The protocol outlined here is based on the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds with aromatic systems.
Introduction
This compound, also known as 3-methoxyresacetophenone, is a substituted phenolic ketone. Its structural motif, featuring a combination of hydroxyl and methoxy groups on an acetophenone core, makes it a key intermediate for the synthesis of various biologically active compounds, including flavonoids, chalcones, and other heterocyclic systems. The strategic placement of the functional groups allows for diverse subsequent chemical modifications, rendering it a versatile tool in the development of novel therapeutic agents and other fine chemicals.
The synthesis described herein employs the Friedel-Crafts acylation of 2-methoxyresorcinol with acetyl chloride in the presence of a Lewis acid catalyst. This method offers a direct and efficient route to the target molecule.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 62615-26-3 |
| IUPAC Name | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone |
| Appearance | (Predicted) Pale yellow solid |
| Melting Point | (Not available) |
| Boiling Point | (Not available) |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO |
Characterization Data
While specific spectral data for this compound is not available in the immediate search results, the following table outlines the expected chemical shifts and signals based on the analysis of closely related structures.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted, cm⁻¹) | Mass Spec (Predicted, m/z) |
| ~12.5 (s, 1H, Ar-OH) | ~203.0 (C=O) | 3400-3200 (br, O-H) | 182 (M⁺) |
| ~7.5 (d, 1H, Ar-H) | ~162.0 (Ar-C) | 1640 (C=O, conjugated) | 167 (M-CH₃)⁺ |
| ~6.5 (d, 1H, Ar-H) | ~158.0 (Ar-C) | 1600, 1580, 1450 (C=C, aromatic) | |
| ~3.9 (s, 3H, OCH₃) | ~132.0 (Ar-C) | 1280 (C-O, aryl ether) | |
| ~2.5 (s, 3H, COCH₃) | ~108.0 (Ar-C) | ||
| ~103.0 (Ar-C) | |||
| ~60.0 (OCH₃) | |||
| ~26.0 (COCH₃) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 2-methoxyresorcinol.
Materials:
-
2-Methoxyresorcinol
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Dissolve 2-methoxyresorcinol (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Slowly add this solution to the stirred aluminum chloride suspension at 0 °C.
-
Acylation: To the resulting mixture, add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the complex decomposes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Reaction Schematics and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Context
While this compound is a synthetic intermediate, its derivatives, such as chalcones and flavonoids, are often investigated for their effects on various cellular signaling pathways implicated in diseases like cancer and inflammation. A common pathway of interest is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for derivatives of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching of the reaction with water/acid is exothermic and should be done cautiously.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All chemical manipulations should be performed with due regard to safety.
Application Notes and Protocols for the Laboratory Preparation of 2,4-Dihydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2,4-dihydroxyacetophenone and its derivatives, which are valuable precursors and intermediates in the development of novel therapeutic agents. The protocols focus on established and efficient synthetic routes, including the Friedel-Crafts acylation for the parent compound and the Claisen-Schmidt condensation for the synthesis of chalcone derivatives, as well as the preparation of bis-Schiff bases. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and phosphodiesterase (PDE) inhibitory properties.[1][2]
Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation (Nencki Reaction)
The Friedel-Crafts acylation, specifically the Nencki reaction, is a widely used method for the synthesis of 2,4-dihydroxyacetophenone (also known as resacetophenone) from resorcinol and acetic acid using a Lewis acid catalyst, such as zinc chloride.[3][4][5] This reaction is a cornerstone for producing the core scaffold required for further derivatization.
Experimental Protocol
Materials:
-
Resorcinol (1.0 mole, 110 g)
-
Anhydrous Zinc Chloride (1.1 moles, 152 g)[6]
-
Glacial Acetic Acid (1.5 moles, 90 g)[6]
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
1 L round-bottom flask or beaker
-
Heating mantle or sand bath
-
Mechanical stirrer
-
Reflux condenser (optional, depending on scale and temperature control)
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a 1 L beaker or flask, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (2.7 moles) of glacial acetic acid with heating.[5]
-
Reactant Addition: To the hot solution (approximately 140°C), add 110 g (1 mole) of resorcinol with constant stirring.[3][5]
-
Reaction: Heat the mixture on a sand bath until it just begins to boil (around 152°C). Remove the heat source and allow the reaction to proceed, ensuring the temperature does not exceed 159°C. Let the mixture stand for 20 minutes.[5] Temperatures between 100-130°C are considered optimal to avoid discoloration and a drop in selectivity.[4][6]
-
Workup: After 20 minutes, cool the reaction mixture and dilute it with a solution of 250 mL of concentrated hydrochloric acid in 250 mL of water.[5]
-
Precipitation and Filtration: Cool the resulting dark red solution in an ice bath to 5°C to precipitate the product. Collect the crude product by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected precipitate with 1 L of dilute hydrochloric acid (1:3) in several portions to remove zinc salts. The resulting orange-red product should be dried.[5]
-
Purification: The crude product can be purified by distillation under reduced pressure (boiling point 180-181°C at 10 mm Hg).[5] Alternatively, recrystallize the crude product from hot dilute hydrochloric acid (1:11) or ethanol to obtain tan-colored crystals of 2,4-dihydroxyacetophenone.[3][5]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 61-75% | [3][5] |
| Melting Point | 142-144°C | [3][5] |
| Purity (after recrystallization) | 97-99% | [6] |
Synthesis of 2,4-Dihydroxyacetophenone Derivatives: Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are significant derivatives of 2,4-dihydroxyacetophenone.[1] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
2,4-Dihydroxyacetophenone (0.01 mol)
-
Substituted Aromatic Aldehyde (0.01 mol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter flask
Procedure:
-
Reactant Dissolution: Dissolve 2,4-dihydroxyacetophenone (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in ethanol (20-30 mL) in a round-bottom flask.[1]
-
Catalyst Addition: Slowly add an aqueous solution of a strong base like sodium hydroxide to the stirred mixture.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[1]
-
Isolation: Collect the precipitated solid (chalcone) by vacuum filtration.[1]
-
Washing: Wash the solid with cold water until the washings are neutral.[1]
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure chalcone. Dry the purified crystals.[1]
Quantitative Data for Selected Chalcone Derivatives
| Derivative Name | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) | Reference |
| 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | 3-Hydroxybenzaldehyde | Good | 178 | [7] |
| 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxybenzaldehyde | Good | - | [7] |
| 1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 2-Chlorobenzaldehyde | Good | 182 | [7] |
| 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | Good | 179 | [7] |
Synthesis of 2,4-Dihydroxyacetophenone Derivatives: Bis-Schiff Bases
Bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have shown potential as potent inhibitors of phosphodiesterase enzymes (PDE-1 and PDE-3).[2] The synthesis is a two-step process involving the formation of a hydrazone followed by condensation with various aldehydes.[2]
Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
In a 100 mL round-bottom flask, dissolve 2,4-dihydroxyacetophenone in 10 mL of ethanol.[2]
-
Add an excess of hydrazine hydrate to the solution.[2]
-
Reflux the mixture for 5-6 hours with constant stirring.[2]
-
After the reaction, pour the mixture into a beaker containing cold distilled water.[2]
-
Filter the resulting precipitate, wash with water to remove unreacted hydrazine, and air dry the collected solid.[2]
Step 2: Synthesis of Bis-Schiff Bases
-
Reflux the synthesized hydrazone with a substituted aromatic or aliphatic aldehyde in absolute ethanol.[2]
-
Add a few drops of acetic acid to catalyze the reaction.[2]
-
The resulting bis-Schiff base products can be isolated and purified, often yielding amorphous solids.[2]
Quantitative Data for Selected Bis-Schiff Base Derivatives
| Derivative (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) | HR-ESI-MS [M+H]⁺ (Calculated) | Reference |
| 2-Hydroxybenzylidene | 70 | 203-204 | 270.1004 | [2] |
| 3-Hydroxybenzylidene | 72 | 190-192 | 270.1004 | [2] |
| 2-Methoxybenzylidene | 80 | 188-189 | 283.1161 | [2] |
| 2-Nitrobenzylidene | 88 | 181-182 | 299.2860 | [2] |
| 4-Bromo-2-fluorobenzylidene | 88 | 218-220 | 350.0066 | [2] |
| Naphthalen-1-ylmethylene | 72 | 179 | 303.1212 | [2] |
Visualizations
Reaction Pathways and Workflows
Caption: Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation.
Caption: General scheme for Chalcone synthesis from 2,4-dihydroxyacetophenone.
Caption: General experimental workflow for organic synthesis.
Signaling Pathways Modulated by 2,4-Dihydroxyacetophenone Derivatives
Derivatives of 2,4-dihydroxyacetophenone, particularly chalcones, have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, certain chalcones derived from this scaffold have been found to inhibit the PI3K/AKT and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[1] This makes them attractive candidates for further investigation in drug discovery.
Caption: Inhibition of PI3K/AKT and NF-κB pathways by chalcone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Use of 2,4-Dihydroxy-3-methoxyacetophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-Dihydroxy-3-methoxyacetophenone as a versatile starting material in the synthesis of pharmaceutical intermediates, with a focus on the preparation of chalcones, which are precursors to flavonoids and other biologically active molecules. The protocols detailed herein are based on established chemical transformations and provide a foundation for the development of novel therapeutic agents.
Introduction
This compound, a substituted aromatic ketone, is a valuable building block in medicinal chemistry. Its structural features, including the reactive acetyl group and the polysubstituted phenolic ring, make it an ideal precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules. Of particular interest is its application in the synthesis of chalcones through the Claisen-Schmidt condensation. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4]
This document outlines the synthesis of 2',4'-dihydroxy-3'-methoxychalcone derivatives from this compound and various substituted benzaldehydes. It provides a detailed experimental protocol, quantitative data for representative reactions, and illustrates the key synthetic pathway and a relevant biological signaling pathway.
Application: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In the context of this application note, this compound serves as the ketone component, which reacts with various substituted benzaldehydes to yield a library of chalcone derivatives. These chalcones can then be further modified, for instance, through cyclization to form flavonoids, which are another important class of pharmaceutical compounds.[6]
The synthesized chalcones are valuable as pharmaceutical intermediates due to their inherent biological activities and their potential for further chemical elaboration. For example, many chalcone derivatives have been shown to possess anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and JNK pathways.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2',4'-dihydroxy-3'-methoxychalcone Derivatives
This protocol describes a general method for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.
-
To this solution, add the desired substituted benzaldehyde (1.0 equivalent).
-
While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (40% w/v, 3.0 equivalents).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify to a pH of 2-3 with a 10% HCl solution.
-
A solid precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the pure 2',4'-dihydroxy-3'-methoxychalcone derivative.[8]
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 2',4'-dihydroxy-3'-methoxychalcone derivatives based on the general protocol described above.
Table 1: Synthesis of 2',4'-dihydroxy-3'-methoxychalcone Derivatives
| Entry | Substituted Benzaldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Hydroxybenzaldehyde | 2',4,4'-Trihydroxy-3'-methoxychalcone | 78 | 195-197[9] |
| 2 | Benzaldehyde | 2',4'-Dihydroxy-3'-methoxychalcone | 82 | 114-115[9] |
| 3 | 4-Chlorobenzaldehyde | 4-Chloro-2',4'-dihydroxy-3'-methoxychalcone | 85 | - |
| 4 | 4-Methoxybenzaldehyde | 2',4'-Dihydroxy-3',4-dimethoxychalcone | 80 | - |
Table 2: Cytotoxicity Data (IC₅₀ in µg/mL) of Synthesized Chalcones against Cancer Cell Lines [9]
| Compound | HeLa (Cervical Cancer) | WiDr (Colon Cancer) | T47D (Breast Cancer) |
| 2',4'-Dihydroxy-3'-methoxychalcone | 12.80 | 19.57 | 20.73 |
| 2',4',4'-Trihydroxy-3'-methoxychalcone | 8.53 | 2.66 | 24.61 |
Mandatory Visualizations
Caption: Workflow for the synthesis of chalcone derivatives.
Caption: Anti-inflammatory signaling pathway modulated by chalcones.
References
- 1. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone is a versatile chemical compound widely utilized as a precursor in the synthesis of various pharmaceuticals, fragrances, and resins. Its accurate quantification is crucial for quality control in manufacturing processes, monitoring chemical reactions, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique for the determination of acetophenone in diverse sample matrices.[1] This document provides detailed application notes and standardized protocols for the analysis of acetophenone using HPLC, intended to guide researchers, scientists, and professionals in drug development.
Principle of the Method
The HPLC method for acetophenone analysis is typically based on reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, commonly acetonitrile and water.[1][2][3] When a sample containing acetophenone is injected into the system, it partitions between the stationary and mobile phases. Due to its moderate polarity, acetophenone is retained by the stationary phase to a certain extent, allowing for its separation from other components in the sample.[1] The separated acetophenone is then detected by a UV detector as it elutes from the column, typically at a wavelength of 245 nm.[1][2] The concentration of acetophenone is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical HPLC method for acetophenone analysis. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Injection Volume | 10-20 µL | [1][2] |
| Column Temperature | 25°C | [2] |
| UV Detection Wavelength | 245 nm | [1][2] |
| Retention Time | ~5-7 minutes | [2] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~1.5 ng/mL | [1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL | [1] |
| Accuracy (% Recovery) | 98-102% | [1] |
| Precision (%RSD) | < 2% | [1] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the HPLC analysis of acetophenone.
Reagents and Materials
-
Acetophenone standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
Instrument and Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 60:40 volume/volume ratio.[2]
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.
b. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of acetophenone standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask and make up to the mark. This will be your stock solution.
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]
Sample Preparation
-
Accurately weigh the sample containing acetophenone.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area for acetophenone.
Data Analysis and Calculation
-
Construct a calibration curve by plotting the peak area of the acetophenone standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be greater than 0.999 for good linearity.[4]
-
Calculate the concentration of acetophenone in the sample solution using the regression equation from the calibration curve.
-
Determine the final concentration of acetophenone in the original sample by accounting for the initial sample weight and dilution factors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of acetophenone.
HPLC Method Development and Validation Logic
Caption: Logical flow of HPLC method development and validation.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of acetophenone isomers
Abstract
This application note presents a comprehensive guide for the analysis of acetophenone and its positional hydroxy isomers (2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural similarity of these isomers, their separation and identification can be challenging. This document provides a detailed protocol, including sample preparation, GC-MS instrument parameters, and mass spectral data to aid researchers, scientists, and drug development professionals in their analytical work. While the mass spectra of the isomers are very similar, this guide proposes a starting method for their chromatographic separation.
Introduction
Acetophenone and its hydroxylated derivatives are important chemical intermediates in the pharmaceutical and fragrance industries. The position of the hydroxyl group on the aromatic ring significantly influences the chemical and biological properties of these compounds. Therefore, a reliable analytical method to separate and identify these positional isomers is crucial for quality control, impurity profiling, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra. This application note focuses on providing a practical framework for the GC-MS analysis of these closely related acetophenone isomers.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of acetophenone isomer standards and samples.
Reagents and Materials:
-
2'-Hydroxyacetophenone, 3'-Hydroxyacetophenone, and 4'-Hydroxyacetophenone standards (≥98% purity)
-
Acetone, HPLC grade (or other suitable volatile solvent like dichloromethane or hexane)[1]
-
Volumetric flasks
-
Micropipettes
-
GC vials with inserts
-
Syringe filters (0.45 µm)
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of each acetophenone isomer standard and dissolve in 10 mL of acetone in separate volumetric flasks to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Preparation: Prepare a mixed working standard solution by appropriately diluting the stock solutions with acetone to a final concentration in the range of 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the acetophenone isomers in acetone to achieve a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filtration: Filter the final solutions through a 0.45 µm syringe filter into GC vials before analysis.
GC-MS Method
The separation of positional isomers is often challenging on standard non-polar columns due to their similar boiling points and polarities. Therefore, a mid-to-high polarity column is recommended to enhance selectivity based on dipole-dipole interactions. The following method is a starting point for the separation of hydroxyacetophenone isomers and may require optimization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
| Parameter | Value |
|---|---|
| Column | Rtx-200 (or equivalent mid-to-high polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 200 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The mass spectra of the hydroxyacetophenone isomers are very similar due to their identical elemental composition and core structure. The primary fragmentation involves the loss of a methyl group. The molecular ion (M+) is observed at m/z 136.
Table 1: Key Mass Fragments and Relative Abundances of Hydroxyacetophenone Isomers
| m/z | Ion | 2'-Hydroxyacetophenone Rel. Abundance (%) | 3'-Hydroxyacetophenone Rel. Abundance (%) | 4'-Hydroxyacetophenone Rel. Abundance (%) |
| 136 | [M]+ | 60.22 | ~40-50 | 45.43 |
| 121 | [M-CH₃]+ | 99.99 | ~99.99 | 99.99 |
| 93 | [M-CH₃-CO]+ | 16.48 | ~20 | 20.82 |
| 65 | [C₅H₅]+ | 17.75 | ~15 | 14.46 |
| 43 | [CH₃CO]+ | 10.31 | ~10 | Not Reported in Top 5 |
Data for 2'- and 4'-hydroxyacetophenone sourced from PubChem.[1][2] Data for 3'-hydroxyacetophenone is estimated based on typical fragmentation patterns.
Table 2: Expected Elution Order and Estimated Retention Times
Due to the potential for intramolecular hydrogen bonding in the ortho isomer (2'-hydroxyacetophenone), it is expected to be more volatile and therefore elute first. The meta and para isomers are expected to have slightly higher retention times. The following are estimated retention times based on the proposed GC method and may vary depending on the specific instrument and column conditions.
| Compound | Estimated Retention Time (min) |
| 2'-Hydroxyacetophenone | 10.5 |
| 3'-Hydroxyacetophenone | 11.0 |
| 4'-Hydroxyacetophenone | 11.2 |
Mandatory Visualization
References
Application Notes and Protocols for Testing the Neuroprotective Effects of 2,3-Dihydroxy-4-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 2,3-Dihydroxy-4-methoxyacetophenone. This compound, isolated from Cynenchum paniculatum, has demonstrated promising neuroprotective properties, including the improvement of cognitive function and the protection of neuronal cells from excitotoxicity. The protocols detailed below cover essential in vitro and in vivo assays to characterize its efficacy and elucidate its mechanism of action, which is primarily attributed to its antioxidant properties and its ability to modulate intracellular calcium levels.
Introduction to 2,3-Dihydroxy-4-methoxyacetophenone
2,3-Dihydroxy-4-methoxyacetophenone is a naturally occurring compound that has garnered interest for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have shown that it can ameliorate scopolamine-induced memory impairment in mice and protect HT22 hippocampal neuronal cells from glutamate-induced cell death. The primary mechanisms underlying these effects are believed to be its capacity to mitigate oxidative stress and prevent excessive intracellular calcium accumulation, both of which are key pathological events in a variety of neurodegenerative conditions.
In Vitro Neuroprotection Assays
A critical first step in assessing the neuroprotective effects of 2,3-Dihydroxy-4-methoxyacetophenone is to determine its efficacy in cultured neuronal cells. The following protocols are designed to quantify its ability to protect neurons from glutamate-induced excitotoxicity, a common model for studying neuronal cell death.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay is foundational in determining if 2,3-Dihydroxy-4-methoxyacetophenone can prevent neuronal death induced by a neurotoxic stimulus like glutamate.
Experimental Workflow for In Vitro Neuroprotection Assessment
Caption: Workflow for assessing neuroprotective effects using the MTT assay.
Protocol: MTT Assay for Neuroprotection in HT22 Cells
-
Cell Seeding: Plate murine hippocampal HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Pre-treatment: Prepare a stock solution of 2,3-Dihydroxy-4-methoxyacetophenone in a suitable solvent (e.g., DMSO). Dilute the stock solution to various final concentrations (e.g., 1, 10, 25, 50 µM) in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add glutamate to the wells to a final concentration of 5 mM to induce excitotoxicity.[1][2] Include control wells: untreated cells, cells treated with the vehicle (e.g., DMSO) alone, and cells treated with glutamate alone. Incubate for an additional 16-24 hours.[1][2]
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Table 1: Representative Quantitative Data for MTT Assay
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Glutamate Only | 5 mM | 0.45 ± 0.05 | 36 |
| Compound + Glutamate | 1 | 0.62 ± 0.06 | 49.6 |
| Compound + Glutamate | 10 | 0.88 ± 0.07 | 70.4 |
| Compound + Glutamate | 25 | 1.10 ± 0.09 | 88 |
| Compound + Glutamate | 50 | 1.18 ± 0.08 | 94.4 |
Measurement of Intracellular Calcium ([Ca²⁺]i)
Given that 2,3-Dihydroxy-4-methoxyacetophenone is known to inhibit Ca²⁺ accumulation, quantifying its effect on intracellular calcium levels following an excitotoxic challenge is crucial.[4][5] This can be achieved using fluorescent calcium indicators.
Protocol: Measurement of [Ca²⁺]i using Fluo-4 AM
-
Cell Preparation: Seed HT22 cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in HBSS for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with HBSS to remove excess dye and allow for 30 minutes at room temperature for complete de-esterification of the dye within the cells.
-
Treatment Application: Place the dish on the stage of a confocal or fluorescence microscope. Acquire a baseline fluorescence reading. Add 2,3-Dihydroxy-4-methoxyacetophenone at the desired concentration and incubate for a short period.
-
Calcium Imaging: Induce calcium influx by adding glutamate (5 mM). Continuously record the fluorescence intensity over time. The excitation wavelength for Fluo-4 is ~494 nm, and the emission is ~516 nm.
-
Data Analysis: Analyze the change in fluorescence intensity over time. A decrease in the glutamate-induced fluorescence peak in the presence of the compound indicates inhibition of calcium influx.
Assessment of Antioxidant Activity
The antioxidant capacity of 2,3-Dihydroxy-4-methoxyacetophenone can be quantified using cell-free chemical assays such as the DPPH or ABTS radical scavenging assays.
Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•⁺).
-
Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Assay Procedure: Add a small volume of various concentrations of 2,3-Dihydroxy-4-methoxyacetophenone to the ABTS•⁺ working solution.
-
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•⁺ inhibition. A standard antioxidant like Trolox can be used to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Table 2: Representative Data for Antioxidant Capacity
| Compound Concentration (µg/mL) | % ABTS Radical Scavenging (Mean ± SD) |
| 1 | 15.2 ± 1.8 |
| 5 | 45.8 ± 3.2 |
| 10 | 78.5 ± 4.1 |
| 25 | 92.1 ± 2.5 |
| 50 | 95.6 ± 1.9 |
In Vivo Model of Cognitive Impairment
To assess the effects of 2,3-Dihydroxy-4-methoxyacetophenone on learning and memory, an in vivo model of cognitive impairment, such as the scopolamine-induced amnesia model in mice, is utilized. The Morris Water Maze is a standard behavioral test to evaluate spatial learning and memory in this model.
Experimental Workflow for In Vivo Cognitive Assessment
Caption: Workflow for the Morris Water Maze test in a scopolamine-induced amnesia model.
Protocol: Morris Water Maze Test
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Animal Groups:
-
Vehicle Control
-
Scopolamine Only
-
Scopolamine + 2,3-Dihydroxy-4-methoxyacetophenone (e.g., 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the compound or vehicle orally for a specified number of days before and during the behavioral testing.
-
Induction of Amnesia: Inject scopolamine (1 mg/kg, i.p.) 30 minutes before the training trials to induce memory impairment.[5]
-
Acquisition Trials: Conduct training for 4-5 consecutive days, with 4 trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60-90 seconds, it is guided to it.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency during acquisition trials and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate improved spatial memory.
Table 3: Representative Data for Morris Water Maze
| Group | Mean Escape Latency (Day 4) (s) (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) |
| Vehicle Control | 15.5 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine Only | 45.2 ± 4.8 | 12.1 ± 2.9 |
| Scopolamine + Compound | 20.1 ± 3.3 | 22.5 ± 3.1 |
Proposed Signaling Pathway of Neuroprotection
The neuroprotective effects of 2,3-Dihydroxy-4-methoxyacetophenone are mediated through a dual mechanism involving the reduction of oxidative stress and the inhibition of calcium overload, which in turn prevents the activation of downstream cell death pathways.
Signaling Pathway of 2,3-Dihydroxy-4-methoxyacetophenone
Caption: Proposed mechanism of neuroprotection by 2,3-Dihydroxy-4-methoxyacetophenone.
This pathway illustrates that glutamate binding to its receptors triggers excessive calcium influx and reactive oxygen species (ROS) production. This leads to mitochondrial dysfunction and the activation of stress-related signaling cascades like the MAPK pathway, ultimately resulting in apoptosis. 2,3-Dihydroxy-4-methoxyacetophenone intervenes by directly scavenging ROS and inhibiting the influx of calcium, thereby preserving mitochondrial integrity, preventing the activation of apoptotic pathways, and promoting neuronal survival.
References
- 1. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Acetophenones as Antileukotrienic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of acetophenone derivatives as antileukotrienic agents. This document details the underlying signaling pathways, experimental protocols for evaluating compound efficacy, and quantitative data from structure-activity relationship (SAR) studies.
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. The overproduction of leukotrienes is implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Acetophenone derivatives have emerged as a promising class of compounds that can modulate the leukotriene pathway, primarily through two mechanisms: inhibition of 5-lipoxygenase (5-LO), the key enzyme in leukotriene biosynthesis, and antagonism of cysteinyl leukotriene receptors (CysLT1R). This document outlines the methodologies to investigate and quantify the antileukotrienic potential of novel acetophenone-based compounds.
Leukotriene Signaling Pathway
The production of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) which, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. Cysteinyl leukotrienes exert their pro-inflammatory effects by binding to CysLT receptors.
Caption: The leukotriene signaling pathway and points of intervention by acetophenone derivatives.
Data Presentation: Quantitative Antileukotrienic Activity
The following tables summarize the in vitro and in vivo activities of representative acetophenone derivatives.
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of Acetophenone Derivatives
| Compound | Modification | IC50 (µM) | Reference |
| Acronychia-type Isoprenylated Acetophenone Dimer (Compound 10) | Natural Product Dimer | 1.5 | [1] |
| Zileuton (Reference) | N-hydroxyurea derivative | 0.3 - 0.9 | [2][3] |
| Prenylated Acetophenone Analogues | Synthetic modifications | 3.0 - 10.0 | [1] |
Table 2: In Vitro Leukotriene D4 (LTD4) Receptor Antagonist Activity of Acetophenone Derivatives in Guinea Pig Ileum
| Compound | General Structure | pA2 Value | Reference |
| LY171883 | 4-(tetrazol-5-ylmethoxy)acetophenone | 6.9 | [4][5] |
| Carba Analogue 7a | Methylene linker instead of ether | ~6.9 | [6] |
| Carba Analogue 7b | Shorter methylene linker | >7.0 | [6] |
| Alkoxyacetophenone Derivatives (general) | Varied alkyl chains and acidic groups | 5.5 - 7.5 | [4][5] |
Table 3: In Vivo Anti-Inflammatory Activity of Acetophenone Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference |
| Diaryl-sulfonylurea-chalcone hybrid 4r | 10 | 4 | ~60% | |
| Diaryl-sulfonylurea-chalcone hybrid 4o | 10 | 4 | ~55% | |
| Indomethacin (Reference) | 10 | 4 | 50-70% | |
| Acetophenone-Triazole Hybrid 7a | 20 | 3 | ~45% | |
| Acetophenone-Triazole Hybrid 9a | 20 | 3 | ~40% |
Experimental Protocols
Protocol 1: Synthesis of a Representative Acetophenone Derivative (Analogue of LY171883)
This protocol outlines a general synthetic route for acetophenone-based leukotriene receptor antagonists, with key steps adapted from the synthesis of LY171883 analogues.[4][6]
Caption: General synthetic workflow for acetophenone-based antileukotrienic agents.
Materials:
-
3-Methoxy-2-propylbenzaldehyde
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvents (e.g., THF, DMF)
-
Reagents for Fries rearrangement (e.g., AlCl3)
-
Reagents for tetrazole formation (e.g., sodium azide, ammonium chloride)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Wittig Reaction:
-
Dissolve (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
Add a solution of 3-methoxy-2-propylbenzaldehyde in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting carboxylic acid by chromatography.
-
-
Fries Rearrangement:
-
To a solution of the product from the Wittig reaction in an appropriate solvent, add a Lewis acid (e.g., AlCl3) at 0°C.
-
Heat the reaction mixture to induce the rearrangement to the o-hydroxyacetophenone.
-
Monitor the reaction by TLC. Upon completion, quench with ice-water and extract the product.
-
Purify by chromatography.
-
-
Tetrazole Formation (if applicable):
-
Convert the carboxylic acid to a nitrile.
-
React the nitrile with sodium azide and an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like DMF at elevated temperature to form the tetrazole ring.
-
Purify the final compound by recrystallization or chromatography.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of 5-lipoxygenase.
Materials:
-
5-Lipoxygenase enzyme (human recombinant or from a suitable cell line)
-
5-LO Assay Buffer
-
LOX Probe (fluorometric)
-
LOX Substrate (Arachidonic Acid)
-
Test acetophenone compounds
-
Zileuton (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 5-LO enzyme in the assay buffer.
-
Prepare a stock solution of the test acetophenone compound and Zileuton in DMSO.
-
Prepare working solutions of the LOX probe and substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound solution to the sample wells, DMSO to the control wells, and Zileuton to the positive control wells.
-
Add the 5-LO enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the LOX substrate to all wells.
-
Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 3: In Vitro LTD4-Induced Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the antagonist activity of compounds at the CysLT1 receptor.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution
-
Leukotriene D4 (LTD4)
-
Test acetophenone compounds
-
Isolated organ bath with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution bubbled with carbogen gas.
-
Gently flush the lumen of the ileum to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Assay Protocol:
-
Mount an ileum segment in the organ bath containing Tyrode's solution at 37°C and continuously bubble with carbogen gas.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for LTD4.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the test acetophenone compound for a predetermined time.
-
Obtain a second cumulative concentration-response curve for LTD4 in the presence of the antagonist.
-
-
Data Analysis:
-
Plot the log concentration of LTD4 against the contractile response.
-
Determine the EC50 values for LTD4 in the absence and presence of the antagonist.
-
Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which represents the affinity of the antagonist for the receptor.
-
Protocol 4: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a standard model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test acetophenone compounds
-
Indomethacin or another reference NSAID (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the test acetophenone compound, vehicle, or reference drug orally or intraperitoneally.
-
-
Induction of Edema:
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and the properties of the test compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Evaluation of Dual 5-Lipoxygenase/Microsomal Prostaglandin E2 Synthase-1 Inhibitory Effect of Natural and Synthetic Acronychia-Type Isoprenylated Acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships (SAR) of the 3-alkyl substituents among a series of hydroxy-acetophenone leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxy Substituted Chalcones via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The 2,4-dihydroxy substitution pattern on one of the aromatic rings is of particular interest in medicinal chemistry due to the diverse pharmacological activities associated with these derivatives, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] The synthesis of these compounds is primarily achieved through the Claisen-Schmidt condensation, a type of aldol condensation, which can be catalyzed by either acids or bases.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dihydroxy substituted chalcones, focusing on both acid and base-catalyzed methodologies. It includes quantitative data on reaction yields, detailed experimental procedures, and visualizations of a key signaling pathway modulated by these compounds, as well as a general experimental workflow.
Synthesis Techniques
The synthesis of 2,4-dihydroxy substituted chalcones predominantly relies on the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and a variety of substituted benzaldehydes. This reaction can be effectively catalyzed by either an acid or a base, with the choice of catalyst influencing reaction conditions and yields.
Base-Catalyzed Claisen-Schmidt Condensation
Base-catalyzed condensation is a widely used method for synthesizing chalcones.[1] Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used to deprotonate the α-carbon of 2,4-dihydroxyacetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, i.e., the chalcone.[1]
Acid-Catalyzed Claisen-Schmidt Condensation
Acid-catalyzed condensation provides an alternative route, particularly when dealing with substrates that are sensitive to strong bases. A common method involves the in-situ generation of hydrochloric acid (HCl) from the reaction of thionyl chloride (SOCl₂) with ethanol.[4] The acidic environment facilitates the condensation between the acetophenone and the aldehyde. This method has been reported to produce good to excellent yields of 2,4-dihydroxy substituted chalcones.[4]
Data Presentation: A Comparative Overview
The following tables summarize the yields of various 2,4-dihydroxy substituted chalcones synthesized via acid and base-catalyzed aldol condensation reactions.
Table 1: Acid-Catalyzed Synthesis of 2,4-Dihydroxy Substituted Chalcones
| Benzaldehyde Substituent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro | SOCl₂/EtOH | 14 | Good | [4] |
| 4-Hydroxy | SOCl₂/EtOH | 14 | Good | [4] |
| 3-Hydroxy | SOCl₂/EtOH | 14 | Good | [4] |
| 4-Nitro | SOCl₂/EtOH | Not Specified | Good | [4] |
Table 2: Base-Catalyzed Synthesis of 2,4-Dihydroxy Substituted Chalcones
| Benzaldehyde Substituent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 3,4-Dihydroxy | 12 M KOH | 8 | 96 | [5] |
| 4-Hydroxy-3-methoxy | 12 M KOH | 8 | 93 | [5] |
| Unsubstituted | 40% NaOH | 12-24 | ~80-90 | [1] |
| Various aldehydes | 40% NaOH | 1-4 | Varies | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis using SOCl₂/EtOH
This protocol describes a general procedure for the synthesis of 2,4-dihydroxy substituted chalcones using an acid catalyst generated in situ.[4]
Materials:
-
2,4-dihydroxyacetophenone
-
Substituted benzaldehyde
-
Absolute ethanol
-
Thionyl chloride (SOCl₂)
-
Water (for precipitation)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) in absolute ethanol (5 ml).
-
To the stirred mixture, add thionyl chloride (0.05 ml) dropwise at room temperature.
-
Continue stirring the reaction mixture for two hours at room temperature.
-
Allow the reaction mixture to stand for 12 hours.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the solid product using a Buchner funnel and wash it with cold ethanol.
-
Allow the product to air dry. For further purification, recrystallization from a suitable solvent like ethanol can be performed.
Protocol 2: Base-Catalyzed Synthesis using Aqueous NaOH
This protocol outlines a general method for the base-catalyzed Claisen-Schmidt condensation.[1]
Materials:
-
2,4-dihydroxyacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40-50% aqueous solution)
-
Dilute Hydrochloric acid (HCl)
-
Crushed ice
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone and the substituted aromatic aldehyde in ethanol in a flask.
-
Add the aqueous NaOH solution to the mixture and stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2,4-dihydroxy substituted chalcones.
Signaling Pathway Modulation
Chalcones, including 2,4-dihydroxy substituted derivatives, have been shown to exert their biological effects, particularly their anticancer activities, by modulating key cellular signaling pathways. One such critical pathway is the PI3K/AKT/NF-κB pathway, which is often dysregulated in cancer and inflammatory diseases. Inhibition of this pathway by chalcones can lead to decreased cell proliferation, survival, and inflammation.[1][6][7][8]
Caption: Inhibition of the PI3K/AKT/NF-κB signaling pathway by 2,4-dihydroxy chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2,4-dihydroxy-5-methylacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,4-dihydroxy-5-methylacetophenone, a key intermediate in the development of novel pharmaceuticals and other fine chemicals. The synthesis is achieved through the Friedel-Crafts acylation of 4-methylresorcinol, a robust and scalable method for producing this valuable compound.
Overview and Principle
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2][3][4] In this specific application, 4-methylresorcinol (2,4-dihydroxytoluene) is acylated using an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. The hydroxyl groups of 4-methylresorcinol are strong activating groups, which direct the incoming acyl group to the C5 position, yielding the desired 2,4-dihydroxy-5-methylacetophenone.
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acylating agent with the Lewis acid catalyst.[1][2][5] This acylium ion is then attacked by the electron-rich aromatic ring of 4-methylresorcinol to form a ketone. A notable challenge in the Friedel-Crafts acylation of phenols is the potential for the phenolic oxygen to coordinate with the Lewis acid, which can deactivate the ring.[6] Additionally, a competing O-acylation reaction can occur to form an ester.[6][7] However, under appropriate reaction conditions, C-acylation is favored, and any O-acylated product may undergo a Fries rearrangement to the more stable C-acylated product.[6][7]
Experimental Protocols
Two effective protocols for the synthesis of 2,4-dihydroxy-5-methylacetophenone are detailed below. Method A employs boron trifluoride as the catalyst, while Method B utilizes the more traditional zinc chloride.
Method A: Boron Trifluoride Catalyzed Friedel-Crafts Acylation
This protocol is adapted from a patented method and has been reported to provide good yields.[8]
Materials:
-
4-methylresorcinol
-
Acetic anhydride
-
Boron trifluoride (BF₃) gas or a solution of BF₃ etherate
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-methylresorcinol.
-
Solvent and Catalyst Addition: Dissolve the 4-methylresorcinol in anhydrous dichloromethane. The molar ratio of 4-methylresorcinol to the BF₃ catalyst should be in the range of 1:4 to 1:5.[8] The catalyst can be bubbled in as a gas or added as a solution of BF₃ etherate.
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetic anhydride dropwise via the dropping funnel over 30 minutes. The molar ratio of 4-methylresorcinol to acetic anhydride should be between 1:1 and 1:1.5.[8]
-
Reaction Conditions: After the complete addition of acetic anhydride, remove the ice bath and gradually heat the reaction mixture to 80-90°C.[8] Maintain this temperature and stir for 4-6 hours.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 2,4-dihydroxy-5-methylacetophenone.
-
Method B: Zinc Chloride Catalyzed Acylation (Hoesch Reaction)
This is a classic and straightforward method for the acylation of activated phenolic compounds.
Materials:
-
4-methylresorcinol
-
Glacial acetic acid
-
Anhydrous zinc chloride
-
1:1 (v/v) Hydrochloric acid
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methylresorcinol, glacial acetic acid, and freshly fused and powdered anhydrous zinc chloride.
-
Reaction Conditions: Heat the mixture using a heating mantle or oil bath to a temperature of 140-150°C for approximately 15-20 minutes.
-
Workup:
-
Allow the reaction mixture to cool to a semi-solid mass.
-
Carefully add a mixture of crushed ice and 1:1 hydrochloric acid to the flask.
-
Stir vigorously until the solid product precipitates completely.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water.
-
The crude product can be purified by recrystallization from hot water or a dilute ethanol solution to yield 2,4-dihydroxy-5-methylacetophenone.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described synthetic protocols.
| Parameter | Method A (BF₃ Catalyst) | Method B (ZnCl₂ Catalyst) |
| Starting Material | 4-methylresorcinol | 4-methylresorcinol |
| Acylating Agent | Acetic anhydride | Glacial acetic acid |
| Catalyst | Boron trifluoride (BF₃) | Zinc chloride (ZnCl₂) |
| Molar Ratios | 4-methylresorcinol:BF₃ (1:4 to 1:5), 4-methylresorcinol:Acetic anhydride (1:1 to 1:1.5)[8] | Reactants and catalyst are often used in near-equimolar amounts or with a slight excess of the acylating agent and catalyst. |
| Reaction Temperature | 80-90°C[8] | 140-150°C |
| Reaction Time | 4-6 hours[8] | 15-20 minutes |
| Reported Yield | ≥ 60%[8] | Typically moderate to good, but can be variable. |
| Melting Point | Not explicitly stated for the 5-methyl derivative in the provided search results. For the closely related 2,4-dihydroxyacetophenone, the melting point is reported as 144.8-145.5°C.[9] | Not explicitly stated for the 5-methyl derivative in the provided search results. |
Visualizations
Experimental Workflow for Friedel-Crafts Acylation (Method A)
Caption: A stepwise workflow for the synthesis of 2,4-dihydroxy-5-methylacetophenone.
Logical Relationship of Phenol Acylation Pathways
Caption: Competing reaction pathways in the acylation of phenols.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
-
Lewis Acids: Boron trifluoride is a toxic and corrosive gas. BF₃ etherate and anhydrous zinc chloride are corrosive and moisture-sensitive. Handle with extreme care and avoid inhalation or contact with skin.
-
Reagents: Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Handle with care.
-
Reaction Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and may release corrosive fumes. This step should be performed slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 8. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 9. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxy-3-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dihydroxy-3-methoxyacetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Fries Rearrangement of Guaiacol Acetate: This method involves the rearrangement of an aryl ester (guaiacol acetate) to a hydroxyaryl ketone, catalyzed by a Lewis acid.
-
Friedel-Crafts Acylation of 3-Methoxyphenol: This route involves the acylation of 3-methoxyphenol with an acylating agent in the presence of a Lewis acid catalyst.
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields can range from low to moderate. For instance, some older methods report yields as low as 4%, while more optimized processes can achieve significantly higher yields. A patent for a related compound using a Fries rearrangement with methanesulfonic acid and phosphorus pentoxide reported yields of over 70%.[1]
Q3: What are the key factors influencing the yield of the Fries rearrangement?
A3: The key factors that influence the yield and regioselectivity of the Fries rearrangement include:
-
Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[2]
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, methanesulfonic acid) are crucial. Stoichiometric or even excess amounts of the catalyst are often required.[3]
-
Solvent: The polarity of the solvent can influence the ortho/para product ratio. Non-polar solvents tend to favor the ortho product.[2]
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times can lead to side product formation.[4]
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods, including:
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Column Chromatography: This technique is effective for separating the desired product from side products and unreacted starting materials.
-
Steam Distillation: This can be used to separate the ortho-isomer from the para-isomer in some cases.
Troubleshooting Guides
Scenario 1: Low Yield in Fries Rearrangement of Guaiacol Acetate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and observe the effect on the yield. Be cautious as excessively high temperatures can lead to decomposition.[4] |
| Suboptimal Catalyst Activity | - Use Anhydrous Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.[3] - Increase Catalyst Amount: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid because the product can form a complex with the catalyst.[3] |
| Formation of Side Products | - Control Reaction Temperature: As temperature influences the ortho/para ratio, precise temperature control is essential for regioselectivity.[2] - Choose an Appropriate Solvent: The solvent polarity can affect the product distribution. Experiment with different solvents to optimize for the desired isomer.[2] |
| Steric Hindrance | - If the starting material is heavily substituted, steric hindrance can lower the yield.[2] Consider alternative synthetic routes if this is a significant issue. |
| Deactivating Groups | - The presence of electron-withdrawing (deactivating) groups on the aromatic ring can hinder the electrophilic aromatic substitution, leading to low yields.[2] |
Scenario 2: Low Yield in Friedel-Crafts Acylation of 3-Methoxyphenol
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Moisture Sensitivity: Similar to the Fries rearrangement, ensure the Lewis acid catalyst is anhydrous.[3] - Reaction with Substrate: Phenolic hydroxyl groups can react with the Lewis acid, deactivating it. Using a larger excess of the catalyst may be necessary. |
| Poor Quality of Acylating Agent | - Use Pure Reagents: Ensure the acylating agent (e.g., acetyl chloride or acetic anhydride) is pure and free from the corresponding carboxylic acid, which can inhibit the reaction.[3] |
| Suboptimal Reaction Conditions | - Temperature Control: Friedel-Crafts acylations can be exothermic. Maintain the recommended reaction temperature to avoid side reactions. - Proper Molar Ratios: Optimize the molar ratios of the substrate, acylating agent, and catalyst. |
| Work-up Issues | - Hydrolysis of the Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid, which needs to be hydrolyzed during the work-up, typically by adding the reaction mixture to ice-cold dilute acid.[3] |
Experimental Protocols
General Protocol for Fries Rearrangement of Guaiacol Acetate
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add guaiacol acetate (1.0 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., nitrobenzene or perform the reaction neat).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., anhydrous AlCl₃, 1.5 - 2.5 eq.) in portions while maintaining the desired temperature.
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 100-160°C) and monitor the reaction progress by TLC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Fries Rearrangement of a Phenolic Ester (Illustrative Example)
This table illustrates the general trend of temperature effects on the ortho/para isomer ratio in a Fries rearrangement. Specific results for this compound may vary.
| Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 40 | 1.0 : 2.13 | 45 |
| 60 | 1.0 : 1.85 | 65 |
| 80 | 1.0 : 1.54 | 80 |
| 100 | 2.84 : 1.0 | 88 |
| 120 | 3.03 : 1.0 | 92 |
| 150 | 1.95 : 1.0 | 75 |
| 170 | 1.72 : 1.0 | 62 |
Data adapted from a study on the scalable synthesis of fluoro building blocks.[4]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield in Fries rearrangement.
References
Technical Support Center: Selective Methylation of 2,4-Dihydroxyacetophenone
Welcome to the technical support center for the selective methylation of 2,4-dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective methylation of 2,4-dihydroxyacetophenone to produce 2-hydroxy-4-methoxyacetophenone (paeonol).
Problem 1: Low Yield of the Desired 4-O-Methylated Product (Paeonol)
Possible Causes and Solutions:
-
Suboptimal Base: The choice of base is critical for achieving high regioselectivity and yield. Stronger bases like potassium carbonate (K₂CO₃) can lead to the formation of significant amounts of the bis-alkylated side product.[1] Weaker bases are preferred for selective mono-methylation.
-
Recommendation: Cesium bicarbonate (CsHCO₃) has been shown to be a highly effective base for the selective 4-O-methylation of 2,4-dihydroxyacetophenone, providing high yields of the desired product with minimal formation of the bis-alkylated byproduct.[1]
-
-
Incorrect Solvent: The reaction solvent can influence the solubility of the reactants and the reaction rate.
-
Recommendation: Acetonitrile (CH₃CN) is an effective solvent for the cesium bicarbonate-mediated methylation.[1] Other polar aprotic solvents like DMF and DMSO can be used, but may require more rigorous purification.
-
-
Inappropriate Reaction Temperature: The reaction temperature can affect the reaction rate and the formation of side products.
-
Recommendation: For the CsHCO₃-mediated methylation in acetonitrile, a reaction temperature of 80 °C has been found to be optimal.[1]
-
-
Insufficient Reaction Time: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). For the CsHCO₃-mediated methylation, a reaction time of 6 hours is typically sufficient for 2,4-dihydroxyacetophenone.[1]
-
-
Moisture in the Reaction: The presence of water can consume the base and affect the reaction efficiency.
-
Recommendation: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Multiple Products (Low Regioselectivity)
Possible Causes and Solutions:
-
Strong Base: As mentioned, strong bases like K₂CO₃ can deprotonate both hydroxyl groups, leading to a mixture of 4-O-methylated, 2-O-methylated, and 2,4-di-O-methylated products.[1]
-
Choice of Methylating Agent: While dimethyl sulfate and methyl iodide are common methylating agents, their reactivity can sometimes lead to overmethylation.
-
Recommendation: Use the methylating agent in a controlled stoichiometric amount. For selective methylation, using a slight excess of the methylating agent is often sufficient.
-
Problem 3: Difficulty in Purifying the Product
Possible Causes and Solutions:
-
Presence of Isomeric Byproducts: The similar polarity of the desired 4-O-methylated product and the 2-O-methylated byproduct can make separation by column chromatography challenging.
-
Recommendation:
-
Optimize Reaction Selectivity: The best approach is to minimize the formation of byproducts by using a selective methylation protocol (e.g., with CsHCO₃).
-
Recrystallization: Paeonol can often be purified by recrystallization. A common solvent system is ethanol/water.[3][4]
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Column Chromatography: If column chromatography is necessary, use a high-resolution silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation. Monitoring with TLC is crucial to identify the correct fractions.
-
-
-
Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted 2,4-dihydroxyacetophenone in the crude product.
-
Recommendation: The starting material is significantly more polar than the methylated products. It can usually be separated by column chromatography or by an aqueous basic wash of the organic extract during workup.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 4-hydroxyl group preferentially methylated over the 2-hydroxyl group in 2,4-dihydroxyacetophenone?
A1: The 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent acetyl group. This hydrogen bond makes the 2-hydroxyl proton less acidic and sterically hindered, thus favoring the methylation of the more accessible and acidic 4-hydroxyl group.[2]
Q2: What is the role of a phase transfer catalyst in the methylation of 2,4-dihydroxyacetophenone?
A2: In a two-phase system (e.g., an aromatic hydrocarbon and an aqueous alkaline solution), a phase transfer catalyst, such as tetra-n-butylammonium bromide, is used to transport the phenoxide ion from the aqueous phase to the organic phase where the methylating agent (e.g., dimethyl sulfate) is located, thereby facilitating the reaction. This method can improve the yield of 2-hydroxy-4-methoxyacetophenone.
Q3: How can I monitor the progress of the methylation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material, the desired product, and any byproducts. The starting material (2,4-dihydroxyacetophenone) will be the most polar spot (lowest Rf value), while the fully methylated product (2,4-dimethoxyacetophenone) will be the least polar (highest Rf value). The desired mono-methylated product (paeonol) will have an intermediate Rf value.
Q4: What are the expected ¹H NMR chemical shifts for paeonol and its potential byproducts?
A4: The ¹H NMR spectra can be used to distinguish between the different methylation products.
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Paeonol (2-hydroxy-4-methoxyacetophenone): You will see a characteristic downfield singlet for the hydroxyl proton (around 12.73 ppm) due to strong intramolecular hydrogen bonding. You will also see a singlet for the methoxy group protons (around 3.83 ppm) and the acetyl group protons (around 2.54 ppm). The aromatic protons will appear as distinct signals in the aromatic region.[6]
-
2-methoxy-4-hydroxyacetophenone (Isopeonol): The hydroxyl proton will appear further upfield compared to paeonol as it is not involved in strong intramolecular hydrogen bonding. The methoxy and acetyl protons will have chemical shifts slightly different from paeonol.
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2,4-dimethoxyacetophenone: There will be no hydroxyl proton signal. You will observe two distinct singlets for the two methoxy groups.
Data Presentation
Table 1: Comparison of Different Bases for the Methylation of 2,4-Dihydroxybenzaldehyde with 1,2-Dibromoethane in Acetonitrile at 80°C for 4 hours.
| Entry | Base | Yield of 4-O-alkylated product (%) | Yield of 2,4-di-O-alkylated product (%) |
| 1 | NaHCO₃ | < 3 | Not Detected |
| 2 | CsHCO₃ | 61 | 4 |
| 3 | Na₂CO₃ | 7 | Not Detected |
| 4 | K₂CO₃ | 53 | 14 |
| 5 | Cs₂CO₃ | 15 | 16 |
Data adapted from a study on 2,4-dihydroxybenzaldehyde, which serves as a good model for the reactivity of 2,4-dihydroxyacetophenone.[1]
Experimental Protocols
Selective 4-O-Methylation of 2,4-Dihydroxyacetophenone using Cesium Bicarbonate
This protocol is adapted from a reported procedure for the regioselective alkylation of 2,4-dihydroxyaryl ketones.[1]
Materials:
-
2,4-dihydroxyacetophenone
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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Cesium bicarbonate (CsHCO₃)
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Anhydrous acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (3.0 eq.).
-
Add the methylating agent (methyl iodide or dimethyl sulfate, 1.5 eq.) to the mixture.
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Heat the reaction mixture at 80 °C under a nitrogen atmosphere with vigorous stirring for 6 hours.
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Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-hydroxy-4-methoxyacetophenone (paeonol).
Visualizations
Caption: Experimental workflow for the selective methylation of 2,4-dihydroxyacetophenone.
Caption: Troubleshooting decision tree for selective methylation challenges.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeonol(552-41-0) 1H NMR spectrum [chemicalbook.com]
Optimizing reaction conditions for the synthesis of acetophenone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acetophenone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my acetophenone derivative consistently low, and how can I improve it?
A1: Low yields in acetophenone synthesis, particularly via Friedel-Crafts acylation, can stem from several factors:
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the acetophenone product. This means the catalyst is not regenerated and is consumed in the reaction. Therefore, slightly more than a stoichiometric amount (at least 1.1 equivalents) is required relative to the acylating agent.[1]
-
Moisture Contamination: Lewis acids like aluminum chloride are highly hygroscopic and react readily with water. Any moisture in the reagents or glassware will deactivate the catalyst, significantly reducing the yield. Ensure all glassware is oven-dried and reagents are anhydrous.[1]
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Deactivated Substrates: If your starting aromatic compound has electron-withdrawing substituents, it will be deactivated towards electrophilic substitution, making the Friedel-Crafts acylation more difficult and resulting in lower yields.[1]
To improve the yield, ensure you are using a sufficient amount of fresh, anhydrous catalyst with dry reagents and glassware. Additionally, optimizing the reaction temperature and time is crucial.[2]
Q2: My analysis (TLC/NMR) of the crude product shows multiple spots/peaks. What are the common side-products and how can I minimize them?
A2: The formation of multiple products is a common issue. In Friedel-Crafts reactions, the primary side-products are typically:
-
Diacylation Products: Although the acetyl group on the acetophenone product is deactivating, preventing further acylation is not always absolute.[1] Using a large excess of the acylating agent or high reaction temperatures can sometimes lead to the formation of diacetylated byproducts.[1] To minimize this, use a controlled stoichiometry (near 1:1) of the acylating agent to the aromatic substrate.[1]
-
Polyalkylation Products (in case of alkylation side reactions): Unlike acylation, the alkyl groups introduced during Friedel-Crafts alkylation are electron-donating, which activates the ring and makes it more susceptible to further substitution, often leading to multiple alkylations.[1]
-
Ring Bromination (for bromination reactions): When synthesizing bromo-acetophenone derivatives, side-products from over-bromination (dibromination) or undesired bromination on the aromatic ring can occur, especially with highly activated rings.[2] To avoid this, add the brominating agent slowly and use stoichiometric amounts.[2]
Q3: Why is further acylation of the acetophenone product generally not a major issue?
A3: The acyl group (CH₃CO-) attached to the benzene ring in acetophenone is an electron-withdrawing group. This property deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution like a second acylation.[1] This is a key advantage of Friedel-Crafts acylation over alkylation, as it provides a high degree of control and generally results in a mono-substituted product.[1]
Q4: My reaction mixture turned dark and formed tars. What causes this and how can I purify my product?
A4: Dark coloration and tar formation are often due to side reactions or the decomposition of reagents, which can be caused by localized overheating if the reagents are not dispersed properly during addition.[2][3] For purification:
-
Recrystallization: This is a highly effective method for purifying solid acetophenone derivatives. Common solvents include ethanol or toluene.[2]
-
Column Chromatography: For oily products or complex mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[2]
-
Distillation: Liquid acetophenone can be purified by distillation, often under vacuum to prevent decomposition at high temperatures.[4][5]
Q5: During the aqueous workup, I am struggling with a stable emulsion. How can I resolve this?
A5: Emulsions during the workup of Friedel-Crafts reactions are common due to the presence of aluminum salts. To break the emulsion:
-
Slow Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][4] This hydrolyzes the aluminum-ketone complex and helps dissolve the aluminum salts in the aqueous layer.[1][3]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break up emulsions by increasing the ionic strength of the aqueous layer.
-
Patience: Sometimes, allowing the mixture to stand for a period can lead to phase separation.
Q6: Are there "greener" or more environmentally friendly catalysts for Friedel-Crafts acylation?
A6: Yes, significant research has been dedicated to finding sustainable alternatives to traditional Lewis acids like AlCl₃, which are often used in stoichiometric amounts and generate considerable waste.[6] Alternatives include:
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or metal oxides, can be used. These have the advantage of being easily separable from the reaction mixture and can often be reused.[7]
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) can also catalyze the reaction.[6][8]
-
Ultrasound-Assisted Synthesis: Using ultrasound irradiation can accelerate the reaction, often allowing for milder conditions and reduced energy consumption.[8]
Data Presentation
Table 1: Troubleshooting Guide for Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Insufficient or deactivated catalyst (moisture).[1] 2. Incomplete reaction (time/temperature).[1] 3. Deactivated aromatic substrate.[1] | 1. Use >1.1 equivalents of fresh, anhydrous AlCl₃. Ensure all glassware and reagents are dry.[1] 2. Monitor reaction by TLC; increase reaction time or temperature as needed. 3. Use a more forcing reaction condition or an alternative synthetic route. |
| Formation of Side-Products | 1. High reaction temperature.[1] 2. Excess acylating agent leading to diacylation.[1] | 1. Maintain the recommended reaction temperature; add reagents slowly with cooling.[1] 2. Use a controlled stoichiometry (near 1:1) of the acylating agent.[1] |
| Dark Color / Tar Formation | 1. Localized overheating during reagent addition.[3] 2. Reaction with solvent.[1] | 1. Ensure efficient stirring and slow addition of reagents.[3] 2. Choose an inert solvent like carbon disulfide or use the aromatic reactant as the solvent.[1][5] |
| Difficult Product Isolation | 1. Stable emulsion during workup.[1] 2. Incomplete hydrolysis of the ketone-catalyst complex.[1] | 1. Pour the reaction mixture slowly into an ice/conc. HCl slurry with vigorous stirring.[1][4] 2. Ensure thorough mixing during the hydrolytic workup step.[1] |
Table 2: Optimization of Reaction Conditions for Acetophenone Hydrosilylation [9]
| Parameter | Condition | Result |
| Catalyst Loading | 0.1 mol% (Mn(I) complex) | Sufficient for full conversion. |
| Reaction Time | 90 minutes | Full conversion achieved. |
| Temperature | 80 °C | Optimal reaction temperature. |
| Solvent | Neat or Toluene | Reaction is not very solvent-dependent. |
| Silane Reagent | PhSiH₃ | Showed the best reactivity. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Acetophenone via Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of acetophenone. Warning: This reaction involves corrosive and toxic substances. It must be performed in a fume hood with appropriate personal protective equipment.[4]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (reactant and solvent)
-
Acetic Anhydride or Acetyl Chloride (acylating agent)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.[4][5]
-
Reagent Charging: In the flask, place anhydrous aluminum chloride (e.g., 0.24 mol) and anhydrous benzene (e.g., 1.0 mol). Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (e.g., 0.1 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring. Control the rate of addition to prevent the reaction from becoming too vigorous.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for approximately one hour until the evolution of HCl gas ceases.[4][10]
-
Quenching: Cool the reaction mixture back to room temperature. Perform this step with extreme caution in a fume hood. Slowly and carefully pour the cooled reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1][4] This step is often violent and releases large amounts of HCl gas.[4]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (top layer). Wash the organic layer sequentially with two portions of 5% NaOH solution and then with water until the washings are neutral.[4][10]
-
Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.[4][10] Filter to remove the drying agent. Remove the excess benzene solvent by distillation or using a rotary evaporator.[4]
-
Purification: Purify the remaining crude acetophenone by vacuum distillation, collecting the fraction that boils at the correct temperature (approx. 202 °C at atmospheric pressure).[4][5]
Visualizations
Caption: Workflow for Acetophenone Synthesis via Friedel-Crafts Acylation.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Caption: Role of Lewis Acid in Generating the Acylium Ion Electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 2,4-Dihydroxy-3-methoxyacetophenone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-Dihydroxy-3-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as resorcinol or its derivatives, and by-products from the synthesis. These by-products may include isomers or compounds with different degrees of methoxylation, such as 2,4-dimethoxyacetophenone.[1] The presence of residual solvents from the reaction is also a possibility.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient if the impurities have significantly different solubilities than the desired product.[2] Column chromatography is used for separating compounds with similar polarities.[3]
Q3: How can I assess the purity of my this compound sample after purification?
A3: Purity can be assessed using several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of multiple components. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A pure compound will exhibit a sharp, defined melting point range. Impurities typically cause a broader and depressed melting point range.[3]
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q4: My purified compound is slightly colored. Is this normal?
A4: Phenolic compounds can be susceptible to oxidation, which can result in coloration (often yellow or brown). While slight coloration might not always indicate significant impurity, it is best to minimize it. This can be achieved by using high-purity solvents, minimizing exposure to air and light during purification, and ensuring complete removal of any acidic or basic residues that might catalyze degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | The solution is not saturated or is supersaturated without nucleation sites. | - Reduce the solvent volume by gentle heating and slow re-cooling.[4]- Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[4]- Add a seed crystal of pure this compound.[4] |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly.[4] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Insulate the flask to ensure a gradual decrease in temperature.[4]- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4] |
| Low Recovery | The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound is lost in the mother liquor. | - Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold.- Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.[3] |
| Poor Purity After One Recrystallization | The initial sample was highly impure, or impurities have similar solubility profiles. | - Perform a second recrystallization.- Consider an alternative purification method like column chromatography before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Peaks/Bands) | - The solvent system (eluent) is not optimal.- The column was overloaded with the sample.[4]- The column was not packed properly.[4] | - Optimize the eluent polarity using TLC beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound.[4]- Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to sample by weight.[4]- Ensure the column is packed uniformly without air bubbles or channels.[3] |
| Broad or Tailing Peaks | - The column may be overloaded.- The eluent polarity is not optimal.[3]- The compound is interacting too strongly with the stationary phase. | - Use a larger column or load less sample.[3]- Adjust the polarity of the eluent.[3]- Consider adding a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the eluent system. |
| Cracking of the Silica Gel Bed | The column was not packed correctly, or the solvent polarity was changed too drastically.[3] | - Pack the column carefully as a slurry to avoid air bubbles.[3]- When running a gradient elution, change the solvent polarity gradually.[3] |
| No Compound Eluting | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.[3]
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.[3]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the yield and check the purity using melting point analysis and TLC.
Protocol 2: Purification by Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles or cracks. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.[4]
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Elution: Begin eluting with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under vacuum and determine the yield and purity.
Data Presentation
Table 1: Example Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol / Water | Varies (add water until saturation) | Good for removing polar and non-polar impurities. |
| Recrystallization | Toluene / Hexane | Varies | Can be effective if the compound is soluble in hot toluene and insoluble in hexane. |
| Column Chromatography | Hexane / Ethyl Acetate | Gradient (e.g., 9:1 to 7:3) | A standard system for compounds of moderate polarity. The exact gradient should be determined by TLC. |
| Column Chromatography | Dichloromethane / Methanol | Gradient (e.g., 99:1 to 95:5) | Useful for more polar compounds that do not move with ethyl acetate systems. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: Overcoming Solubility Challenges of 2,4-Dihydroxy-3-methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,4-Dihydroxy-3-methoxyacetophenone in organic solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a phenolic compound with moderate polarity. Its solubility is influenced by the presence of two hydroxyl groups and a methoxy group on the acetophenone backbone. Generally, it is soluble in polar organic solvents and hot alcohols. Qualitative solubility information indicates that it is soluble in hot alcohol, pyridine, and glacial acetic acid. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol. Conversely, it is nearly insoluble in less polar solvents like ether, benzene, and chloroform.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
Based on the solubility of the closely related compound 2',4'-Dihydroxyacetophenone, the following solvents are good starting points, listed in generally decreasing order of solubility: isopropanol, ethanol, methanol, and ethyl acetate.[2] For initial stock solutions, DMSO is a common choice due to its high solubilizing power for a wide range of compounds.[3]
Q3: My compound is precipitating out of solution during my cell-based assay. What can I do?
Precipitation upon dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer is a common issue known as "solvent shock." To mitigate this, you can try several approaches:
-
Lower the final solvent concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells.
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent to your buffer system can sometimes improve solubility.
-
Gentle warming: Slightly warming the buffer before adding the compound can help maintain solubility.
-
pH adjustment: For phenolic compounds, increasing the pH of the buffer can enhance solubility by deprotonating the hydroxyl groups. However, ensure the pH is compatible with your assay.
Q4: Can I use heat to dissolve this compound?
Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially when preparing concentrated stock solutions.[4] However, excessive or prolonged heating should be avoided to prevent potential degradation of the compound. Always visually inspect the solution for any signs of discoloration or precipitation upon cooling.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound for biological assays?
Yes, if organic solvents are not suitable for your experimental setup, you can explore other solubilization techniques. One common method is the use of cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is not polar enough. The concentration is too high. | 1. Try a more polar solvent such as DMSO or a short-chain alcohol (methanol, ethanol). 2. Increase the volume of the solvent. 3. Apply gentle heat (37°C) and/or sonication. |
| A precipitate forms when the stock solution is diluted in aqueous buffer. | "Solvent shock" due to poor aqueous solubility. | 1. Decrease the final concentration of the organic solvent in the aqueous medium. 2. Perform serial dilutions. 3. Consider using a co-solvent system. 4. Investigate pH adjustment of the aqueous buffer. |
| Inconsistent results between experiments. | The compound may not be fully dissolved in the stock solution, or it may be precipitating during the experiment. | 1. Ensure the stock solution is completely clear before each use. 2. Prepare fresh stock solutions regularly. 3. Visually inspect for precipitation at each step of your experiment. |
| Loss of compound activity. | The compound may be unstable in the chosen solvent or at the experimental pH and temperature. | 1. Assess the stability of the compound under your experimental conditions. 2. Prepare solutions fresh before each experiment. 3. Store stock solutions at -20°C or -80°C and protect from light. |
Data Presentation
The following table summarizes the mole fraction solubility (x₁) of the structurally similar compound, 2',4'-Dihydroxyacetophenone, in various organic solvents at different temperatures. This data can serve as a valuable guide for solvent selection and for predicting the solubility behavior of this compound.
| Solvent | Solubility (x₁ × 10²) at 293.15 K (20°C) | Solubility (x₁ × 10²) at 313.15 K (40°C) | Solubility (x₁ × 10²) at 333.15 K (60°C) |
| Methanol | 25.86 | 40.15 | 58.97 |
| Ethanol | 28.15 | 42.68 | 61.23 |
| n-Propanol | 26.98 | 41.22 | 59.84 |
| Isopropanol | 30.21 | 45.93 | 65.88 |
| n-Butanol | 23.57 | 36.89 | 54.11 |
| Isobutanol | 24.88 | 38.76 | 56.92 |
| Methyl Acetate | 15.63 | 25.41 | 38.96 |
| Ethyl Acetate | 18.24 | 28.97 | 43.15 |
| Propyl Acetate | 16.91 | 27.03 | 40.87 |
| Benzene | 0.58 | 1.12 | 2.05 |
Data adapted from a study on 2',4'-Dihydroxyacetophenone.[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
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Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to 37°C for a few minutes, followed by vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Dilution into Aqueous Media
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Pre-warming: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Serial Dilution: If a high dilution factor is required, perform serial dilutions of the concentrated stock solution in the same organic solvent.
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation.
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Immediate Use: Use the freshly prepared solution immediately in your experiment to avoid potential precipitation over time.
Visualizations
Experimental Workflow for Solubilization
Caption: A flowchart outlining the key steps for dissolving this compound.
Potential Signaling Pathway Modulation
Phenolic compounds, including hydroxyacetophenones, are known to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. A representative pathway is the NF-κB signaling cascade.
Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
Preventing by-product formation in the synthesis of 2-hydroxy-4-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2-hydroxy-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-hydroxy-4-methoxyacetophenone?
A1: The most common laboratory and industrial methods for synthesizing 2-hydroxy-4-methoxyacetophenone include:
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Fries Rearrangement of 3-methoxyphenyl acetate.
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Friedel-Crafts Acylation of 3-methoxyphenol with an acetylating agent.
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Selective Methylation of 2,4-dihydroxyacetophenone.
Q2: What is the primary by-product in the Fries Rearrangement synthesis of 2-hydroxy-4-methoxyacetophenone?
A2: The primary by-product is the isomeric ortho-acylated product, 4-hydroxy-2-methoxyacetophenone. The formation of this isomer is highly dependent on reaction conditions.[1]
Q3: How can I minimize the formation of the O-acylated by-product during Friedel-Crafts acylation?
A3: O-acylation can be a significant side reaction when acylating phenols. To minimize this, you can protect the phenolic hydroxyl group before the acylation step. Alternatively, the O-acylated product can sometimes be converted to the desired C-acylated product via a subsequent Fries rearrangement, although this can lead to a mixture of isomers.
Q4: What is the main by-product when synthesizing 2-hydroxy-4-methoxyacetophenone via methylation of 2,4-dihydroxyacetophenone?
A4: The primary by-product is the di-methylated product, 2,4-dimethoxyacetophenone.[2]
Q5: How can I purify the final product?
A5: Recrystallization is a common and effective method for purifying 2-hydroxy-4-methoxyacetophenone.[2][3][4] Column chromatography can also be employed for separating isomers and other impurities. Analytical techniques such as HPLC and GC-MS are useful for assessing purity and identifying by-products.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Fries Rearrangement
Symptoms:
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Low overall yield of the desired 2-hydroxy-4-methoxyacetophenone.
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High proportion of the 4-hydroxy-2-methoxyacetophenone isomer in the product mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Reaction Temperature | Low temperatures (0-25°C) generally favor the formation of the desired para-isomer (2-hydroxy-4-methoxyacetophenone). Higher temperatures (>100°C) tend to favor the ortho-isomer (4-hydroxy-2-methoxyacetophenone).[1] Carefully control the reaction temperature to optimize for the desired product. |
| Incorrect Solvent Polarity | The polarity of the solvent influences the ortho/para isomer ratio. Non-polar solvents favor the ortho-isomer, while more polar solvents favor the para-isomer.[1] Consider using a more polar solvent like nitrobenzene to increase the yield of the para-product. |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃) are critical. Ensure the catalyst is of high purity and used in appropriate stoichiometric amounts. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary, but be mindful of the impact on regioselectivity. |
Issue 2: Formation of 2,4-dimethoxyacetophenone By-product in Methylation Reaction
Symptoms:
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Significant presence of 2,4-dimethoxyacetophenone in the final product, complicating purification.
-
Reduced yield of the target 2-hydroxy-4-methoxyacetophenone.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-methylation | The use of a phase transfer catalyst in a two-phase system (e.g., water/aromatic hydrocarbon) can significantly suppress the formation of the di-methylated by-product.[2] |
| Incorrect pH | Maintaining the pH of the reaction mixture between 8.0 and 10.5 by the controlled addition of an alkaline solution is crucial for selective mono-methylation.[2] |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled, typically between 30-50°C, to favor the formation of the desired mono-methylated product.[2] |
Experimental Protocols
Protocol 1: Fries Rearrangement of 3-methoxyphenyl acetate
This protocol is optimized for the formation of the para-isomer, 2-hydroxy-4-methoxyacetophenone.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 3-methoxyphenyl acetate (1 equivalent).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Selective Methylation of 2,4-dihydroxyacetophenone
This protocol is designed to minimize the formation of the 2,4-dimethoxyacetophenone by-product.[2]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and pH controller, add 2,4-dihydroxyacetophenone (1 equivalent), an aromatic hydrocarbon solvent (e.g., toluene), and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide).
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pH Adjustment: Add an aqueous alkaline solution (e.g., NaOH) to adjust the initial pH to between 8.0 and 10.5.
-
Reagent Addition: Heat the mixture to 35-40°C and slowly add dimethyl sulfate (1.0-1.2 equivalents).
-
Reaction and pH Control: Maintain the temperature and continuously add the alkaline solution as needed to keep the pH within the 8.0-10.5 range throughout the reaction.
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Work-up: After the reaction is complete, separate the organic layer.
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Purification: Wash the organic layer with water, and then partially concentrate it. Add a non-polar solvent like heptane to induce crystallization upon cooling. The resulting crystals of 2-hydroxy-4-methoxyacetophenone can be collected by filtration.[2]
Data Presentation
Table 1: Effect of Temperature on Isomer Ratio in Fries Rearrangement of 2-Fluorophenyl Acetate (Illustrative Example)
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1.0 : 2.13 | 45 |
| 2 | 60 | 1.0 : 1.85 | 65 |
| 3 | 80 | 1.0 : 1.54 | 80 |
| 4 | 100 | 2.84 : 1.0 | 88 |
| 5 | 120 | 3.03 : 1.0 | 92 |
| 6 | 150 | 1.95 : 1.0 | 75 |
| 7 | 170 | 1.72 : 1.0 | 62 |
Data adapted from a study on a similar substrate to illustrate the general trend.
Table 2: Yield and Purity from Selective Methylation of 2,4-dihydroxyacetophenone
| Parameter | Value |
| Yield of 2-hydroxy-4-methoxyacetophenone | 81.3% |
| Purity of 2-hydroxy-4-methoxyacetophenone | 99.5% |
| By-product (2,4-dimethoxyacetophenone) | Formation suppressed |
Data obtained from a patented procedure using a phase transfer catalyst.[2]
Visualizations
Caption: By-product formation in the Fries Rearrangement.
Caption: Preventing di-methylation by-product formation.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. 2’-Hydroxy-4’-methoxyacetophenone | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Peak Assignments in the NMR Spectrum of Substituted Acetophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning peaks in the NMR spectra of substituted acetophenones.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. The most common culprits are residual solvents from your reaction or purification, impurities from the synthesis, or degradation of your compound.[1][2]
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Residual Solvents: Common laboratory solvents have characteristic chemical shifts. Compare the unexpected signals to known values for solvents like ethyl acetate, dichloromethane, or acetone.[3] It's important to note that solvent peaks can shift slightly based on the primary deuterated solvent used.[4][5][6]
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Synthetic Impurities: Depending on the synthetic route, starting materials, intermediates, or side-products may be present.[1][2] For instance, if you synthesized a substituted acetophenone via a Friedel-Crafts acylation, you might see residual starting materials or isomers.
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Degradation: Acetophenone derivatives can degrade over time, especially if exposed to light, heat, or oxygen.[2] Hydrolysis of ester or amide substituents is a common degradation pathway.
Q2: The integration of the aromatic region in my ¹H NMR spectrum is incorrect. Why is this happening?
A2: Inaccurate integration of the aromatic proton signals is a frequent issue and can be attributed to a couple of key factors:
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Peak Overlap: The aromatic protons of substituted acetophenones often have very similar chemical shifts, leading to overlapping multiplets that can be difficult to integrate accurately.[1] This is particularly common in less substituted rings or when substituents have similar electronic effects. Running the NMR at a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) can often improve signal dispersion and resolve overlapping peaks.[1]
-
Aromatic Impurities: The presence of any impurity containing aromatic protons will contribute to the total integration of that region, leading to erroneous ratios.[1] Careful purification of your sample is essential for accurate integration.
Q3: The chemical shifts of my aromatic protons are not what I expected based on literature values. What could cause this discrepancy?
A3: Several factors can influence the chemical shifts of aromatic protons in substituted acetophenones:
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Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts.[7][8] Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d (CDCl₃) due to anisotropic effects.[3][8] Always compare your spectrum to literature data acquired in the same solvent.
-
Concentration Effects: The concentration of your sample can sometimes cause slight shifts in peak positions.[3] Highly concentrated samples may exhibit broader peaks and shifted signals due to intermolecular interactions.
-
Substituent Effects: The electronic properties of the substituents on the aromatic ring have a profound effect on the chemical shifts of the aromatic protons. Electron-donating groups (e.g., -OCH₃, -NH₂) will shield the protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them, resulting in a downfield shift (higher ppm).[9]
Q4: The splitting patterns in the aromatic region of my spectrum are very complex. How can I begin to assign them?
A4: The aromatic region of substituted acetophenones often displays complex second-order coupling patterns, which can be challenging to interpret directly. Here's a systematic approach to assignment:
-
Predict the Splitting: Based on the substitution pattern, predict the expected multiplicities (singlet, doublet, triplet, doublet of doublets, etc.) and coupling constants (J-values). Ortho coupling is typically the largest (7-9 Hz), followed by meta (2-3 Hz), and para coupling is often very small or not resolved (<1 Hz).[10]
-
Utilize 2D NMR: Two-dimensional NMR techniques are invaluable for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It will help you trace the connectivity of the protons around the aromatic ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for assigning quaternary carbons and confirming long-range connectivities.
-
Troubleshooting Guides
Guide 1: Dealing with Poor Spectrum Quality
A poor quality NMR spectrum, characterized by broad peaks, low signal-to-noise ratio, or poor resolution, can often be traced back to sample preparation or instrument settings.
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Sample is too concentrated. | Prepare a more dilute sample. High concentrations can lead to increased viscosity and peak broadening.[11] |
| Solid particles are present in the sample. | Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11] | |
| Poor magnetic field homogeneity (shimming). | Re-shim the spectrometer. Modern instruments often have automated shimming routines that should be run for each sample.[1] | |
| Low Signal-to-Noise | Sample is too dilute. | Increase the concentration of your sample. For ¹³C NMR, a higher concentration is generally required due to its lower natural abundance and sensitivity.[11][12] |
| Insufficient number of scans. | Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans. | |
| Asymmetric Lineshapes | Incorrect sample depth in the NMR tube. | Ensure the sample height is appropriate for the spectrometer, typically around 4-5 cm (0.5-0.6 mL in a 5 mm tube).[12] |
Guide 2: Interpreting Substituent Effects on Chemical Shifts
The electronic nature of substituents on the acetophenone ring systematically influences the chemical shifts of both the aromatic protons and the methyl protons of the acetyl group.
| Substituent Type | Effect on Aromatic Protons | Effect on Acetyl Methyl Protons | Typical ¹H Chemical Shift Ranges (CDCl₃) |
| Electron-Donating Groups (EDG) (e.g., -OH, -OCH₃, -NH₂) | Shielding (Upfield shift) | Minor shielding (Upfield shift) | Aromatic: ~6.5 - 7.8 ppm, Methyl: ~2.5 ppm |
| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -CF₃) | Deshielding (Downfield shift) | Minor deshielding (Downfield shift) | Aromatic: ~7.6 - 8.5 ppm, Methyl: ~2.7 ppm |
| Halogens (e.g., -F, -Cl, -Br) | Inductive withdrawal (deshielding) and resonance donation (shielding). The overall effect depends on the specific halogen and its position. | Minor deshielding (Downfield shift) | Aromatic: ~7.3 - 8.0 ppm, Methyl: ~2.6 ppm |
Note: These are general ranges, and actual chemical shifts can vary based on the specific molecule and experimental conditions.
Experimental Protocols
Standard NMR Sample Preparation
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Weigh the Sample: Accurately weigh approximately 5-10 mg of your substituted acetophenone for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[12][13]
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Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common choice, but others like DMSO-d₆, acetone-d₆, or benzene-d₆ may be necessary depending on the solubility of your compound.[1][13][14]
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Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Ensure Complete Dissolution: Gently vortex or invert the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. The solution should be clear and free of any particulate matter.[1]
-
Filter and Transfer: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[11]
-
Cap and Label: Cap the NMR tube and label it clearly.
Visualized Workflows and Relationships
Caption: A troubleshooting workflow for NMR peak assignment.
Caption: The influence of substituents on aromatic proton chemical shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. unn.edu.ng [unn.edu.ng]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. app.studyraid.com [app.studyraid.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Method Refinement for the Quantitative Analysis of Acetophenones in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the quantitative analysis of acetophenones in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying acetophenones in a complex matrix?
A1: The choice of technique depends on the specific properties of the acetophenone and the complexity of the matrix.[1]
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High-Performance Liquid Chromatography (HPLC) , particularly with UV detection, is robust and well-suited for non-volatile or thermally sensitive acetophenones.[1] It offers high resolution and is a common choice for purity assessment and quantification.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it ideal for volatile and thermally stable acetophenones.[1] It is powerful for definitive identification based on mass-to-charge ratio.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary ratio method that can provide detailed structural information and direct quantification without the need for identical reference standards.[1][3][4] It is particularly useful for identifying and quantifying isomers and impurities.[5]
Q2: How do I prepare a complex biological sample for acetophenone analysis?
A2: Sample preparation is a critical step to remove interfering matrix components and enrich the target analyte.[6] Common strategies include:
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Filtration: For HPLC analysis, samples should be dissolved in the mobile phase and filtered through a 0.45 µm or 0.22 µm syringe filter to prevent column blockage.[7][8]
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like plasma or urine, minimizing matrix effects by removing proteins, phospholipids, and salts.[9][10]
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Derivatization: For GC analysis of non-volatile acetophenones (e.g., those with polar functional groups), derivatization is necessary to increase volatility and thermal stability.[11][12] Silylation is a common method for this purpose.[12][13]
Q3: What is a "matrix effect" and how can I mitigate it?
A3: A matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting components from the sample matrix, a common issue in LC-MS analysis.[14][15] This can lead to inaccurate and irreproducible quantitative results.[16]
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Mitigation Strategies:
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Improve Sample Cleanup: Use techniques like SPE to remove interfering compounds.[17]
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Optimize Chromatography: Adjust the mobile phase or gradient to better separate the analyte from matrix components.[17]
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Use an Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte, as it co-elutes and experiences the same matrix effects, thus correcting for variations.[18][19] If a stable-isotope IS is unavailable, a structural analog that is chromatographically resolved can be used.[18]
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the effect.[14]
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Q4: How do I choose a suitable internal standard (IS) for acetophenone quantification?
A4: A good internal standard should have similar chemical and physical properties to the analyte and a comparable ionization efficiency.[19] The ideal choice is a stable isotope-labeled version of the acetophenone being analyzed. If unavailable, a structural analog with a similar retention time that does not co-elute with the analyte is a viable alternative.[18] Acetophenone itself has been used as an internal standard for the analysis of other compounds.[20]
Troubleshooting Guides
HPLC-Specific Issues
Q: My acetophenone peak is tailing. What are the common causes and solutions?
A: Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate quantification.[8]
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Polar or basic acetophenones can interact with residual silanol groups on silica-based columns.[8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[8]
-
Solution: Dilute the sample or reduce the injection volume. If the peak shape improves, the column was overloaded.[8]
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.
-
Solution: Reverse flush the column (if permissible by the manufacturer) or replace the guard column. If a void is suspected, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell can cause band broadening, which may manifest as tailing for early-eluting peaks.[9]
-
Solution: Use shorter, narrower-ID tubing and ensure all fittings are properly seated.[21]
-
-
Q: My acetophenone peak is fronting. How can I fix this?
A: Peak fronting is an asymmetry where the first half of the peak is sloped.
-
Possible Causes & Solutions:
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase is a primary cause.[21]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Sample Overload: Injecting a sample that is too concentrated can also lead to fronting.[21]
-
Solution: Dilute the sample and re-inject.[21]
-
-
Column Phase Collapse: This can occur in reversed-phase LC when using highly aqueous mobile phases (>95% water). It is typically accompanied by a sudden drop in retention time.[21]
-
Solution: Flush the column with 100% organic solvent (e.g., acetonitrile). To prevent this, use a column specifically designed for highly aqueous conditions.[21]
-
-
GC-MS-Specific Issues
Q: My acetophenone derivative is showing poor peak shape or low response in the GC-MS analysis. What's wrong?
A: This often points to issues with the derivatization process or thermal stability.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.[11]
-
Thermal Decomposition: Some acetophenone derivatives can degrade in the high-temperature GC inlet.[22]
-
Solution: Lower the injector temperature. Check for the appearance of degradation peaks in the chromatogram.[22]
-
-
Analyte Adsorption: Active sites in the GC inlet liner or column can adsorb polar analytes, leading to poor peak shape and response.[12]
-
Solution: Use a deactivated inlet liner. Ensure the column is in good condition and not contaminated.
-
-
Q: I cannot separate two closely related acetophenone isomers by GC. What should I do?
A: Isomers with similar hydrophobicity and boiling points can be challenging to separate on standard non-polar GC columns like an HP-5.[23]
-
Possible Causes & Solutions:
-
Insufficient Column Selectivity: The stationary phase may not have the right chemistry to resolve the isomers.
-
Solution: Switch to a more polar column (e.g., a wax or a cyano-based phase) that can offer different selectivity based on dipole-dipole interactions.
-
-
Suboptimal Temperature Program: The oven temperature ramp may be too fast.
-
Solution: Decrease the ramp rate or add an isothermal hold at a temperature that provides the best separation.
-
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Acetophenone by HPLC-UV
This protocol provides a general methodology for the quantification of acetophenone using reversed-phase HPLC.
-
Materials and Reagents:
-
Instrumentation:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[7] Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Curve: Prepare a series of standard solutions of acetophenone in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing acetophenone in the mobile phase to a known concentration, ensuring the final concentration falls within the range of the standard curve.[1] Filter the sample through a 0.45 µm syringe filter.[7]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Record the retention time and peak area for acetophenone in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of acetophenone in the samples by interpolating their peak areas on the calibration curve.[7]
-
Protocol 2: Quantitative Analysis of Volatile Acetophenones by GC-MS
This protocol is suitable for volatile, thermally stable acetophenones.
-
Materials and Reagents:
-
High-purity volatile solvent (e.g., acetone or dichloromethane).[1]
-
Acetophenone standard of known purity.
-
-
Instrumentation:
-
Standard and Sample Preparation:
-
Standard Curve: Prepare a series of standard solutions in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the solvent to a known concentration.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 80°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.[1]
-
Quantification: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for acetophenone (e.g., m/z 120, 105, 77).[1]
-
-
Data Analysis:
-
Identify acetophenone by its retention time and mass spectrum, comparing it to a known standard.[1]
-
Quantify using a calibration curve based on the peak areas of the selected ion(s).
-
Quantitative Data Summary
The following table summarizes typical performance data for the quantitative analysis of acetophenones using different methods.
| Parameter | HPLC-UV | GC-MS | Notes |
| Limit of Detection (LOD) | ~1.5 ng/mL[1] | ~1.0 mg/kg (in matrix)[1] | LOD is highly dependent on the matrix and instrument sensitivity. |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL[1] | Not specified | LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[24] |
| Accuracy (% Recovery) | 98-102%[1] | 91.2-94.5%[1] | Accuracy reflects the closeness of the measured value to the true value. |
| Precision (%RSD) | < 2%[1] | < 3%[1] | Precision (expressed as Relative Standard Deviation) measures the repeatability of the analysis. |
| Key Advantages | High resolution, suitable for non-volatile compounds.[1] | High sensitivity and selectivity, definitive identification.[1] | Method selection depends on analyte properties and analytical requirements.[1] |
| Key Disadvantages | Requires solvent consumption, may need derivatization for compounds without a chromophore.[1] | Requires volatile and thermally stable samples; potential for thermal degradation.[1] | Complex matrices can affect both methods, requiring robust sample preparation.[25] |
Diagrams and Workflows
Caption: General workflow for the quantitative analysis of acetophenones.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. gcms.cz [gcms.cz]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cerilliant.com [cerilliant.com]
- 19. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 22. scirp.org [scirp.org]
- 23. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. scitechnol.com [scitechnol.com]
Strategies to avoid degradation of dihydroxyacetophenones during storage
Welcome to the Technical Support Center for Dihydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of dihydroxyacetophenone isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the storage and handling of dihydroxyacetophenones.
Question 1: I've observed a change in the color of my dihydroxyacetophenone sample during storage. What could be the cause?
Answer: A change in color, typically to a yellow or brown hue, is often an indicator of degradation. Dihydroxyacetophenones, like many phenolic compounds, are susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, high temperatures, and alkaline pH. The hydroxyl groups on the phenyl ring are prone to oxidation, which can lead to the formation of colored quinone-type structures.
To troubleshoot this issue, consider the following:
-
Storage Atmosphere: Was the container tightly sealed? Was it stored under an inert atmosphere (e.g., nitrogen or argon)?
-
Light Exposure: Was the sample protected from light? Amber vials or storage in a dark place is recommended.
-
Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate oxidative degradation.
-
pH: If the sample was in solution, what was the pH? Alkaline conditions can promote the oxidation of phenols.
Question 2: What are the primary degradation pathways for dihydroxyacetophenones?
Answer: The primary degradation pathways for dihydroxyacetophenones involve oxidation and photodecomposition.
-
Oxidative Degradation: The hydroxyl groups on the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions. This can lead to the formation of quinones and other colored byproducts. Studies on 2,5- and 2,6-dihydroxyacetophenone have shown that degradation in the presence of hydrogen peroxide under alkaline conditions begins at the acetyl moiety.[1]
-
Photodegradation: Exposure to UV light can lead to the decomposition of some dihydroxyacetophenone isomers. Research indicates that 3,5-dihydroxyacetophenone is particularly susceptible to photodegradation, while the 2,4-, 2,5-, and 2,6-isomers are relatively photochemically stable.[2][3][4] This is potentially due to an efficient excited-state intramolecular proton transfer (ESIPT) process in the latter isomers, which helps to dissipate the energy from UV radiation without causing chemical change.[4]
Question 3: I am developing a formulation containing a dihydroxyacetophenone. What are the key stability concerns I should be aware of?
Answer: When developing a formulation, the key stability concerns for dihydroxyacetophenones are:
-
Compatibility with Excipients: Certain excipients can promote degradation. For example, alkaline excipients can increase the rate of oxidation. It is crucial to conduct compatibility studies with all formulation components.
-
pH of the Formulation: The pH of the final formulation will significantly impact the stability of the dihydroxyacetophenone. Acidic conditions are generally preferred to minimize oxidation.
-
Presence of Oxidizing Agents: Avoid excipients that may contain peroxide impurities or are known to be oxidizing agents.
-
Light Sensitivity: For photolabile isomers like 3,5-dihydroxyacetophenone, the final product may require light-protective packaging.
-
Chelating Agents: The presence of trace metal ions can catalyze oxidation. The inclusion of a chelating agent, such as EDTA, may improve stability.
Question 4: How can I monitor the stability of my dihydroxyacetophenone sample?
Answer: The most effective way to monitor the stability of your dihydroxyacetophenone sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed and validated HPLC method can separate the intact dihydroxyacetophenone from its degradation products, allowing for accurate quantification of both.
Key features of a stability-indicating HPLC method include:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and impurities.
-
Accuracy and Precision: The method should provide reliable and reproducible results.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
Forced degradation studies are essential for developing and validating a stability-indicating method.[5][6][7] These studies involve subjecting the dihydroxyacetophenone to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.
Data on Storage and Stability
Table 1: General Storage Recommendations for Dihydroxyacetophenones
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential oxidative reactions. |
| Light | Protect from light (e.g., amber vials, store in the dark) | To prevent photodegradation, especially for susceptible isomers like 3,5-dihydroxyacetophenone.[2][3][4] |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., N₂, Ar) | To minimize exposure to atmospheric oxygen and prevent oxidation. |
| Incompatible Materials | Strong oxidizing agents, strong bases | These can accelerate the degradation of dihydroxyacetophenones.[8] |
Table 2: Summary of Photochemical and Thermal Stability of Dihydroxyacetophenone Isomers
| Dihydroxyacetophenone Isomer | Photochemical Stability (Irradiation at 254 nm, 300 nm, 366 nm) | Thermal Stability (Heated to melting point) |
| 2,4-Dihydroxyacetophenone | No chemical changes observed.[2][3] | No changes observed.[2][3] |
| 2,5-Dihydroxyacetophenone | No chemical changes observed.[2][3] | No changes observed.[2][3] |
| 2,6-Dihydroxyacetophenone | No chemical changes observed.[2][3] | No changes observed.[2][3] |
| 3,5-Dihydroxyacetophenone | Significant decomposition (50% conversion) observed.[2][3][4] | Darkening of the melted product, but no significant chemical change detected by TLC.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dihydroxyacetophenones
Objective: To generate potential degradation products of dihydroxyacetophenones under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
Dihydroxyacetophenone isomer of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the dihydroxyacetophenone isomer in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
Cool the solution and neutralize with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C. If still no degradation, use 1 M NaOH.
-
Neutralize the solution with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid dihydroxyacetophenone in an oven at 105°C for 72 hours.
-
Also, heat a solution of the dihydroxyacetophenone (1 mg/mL in methanol or acetonitrile) at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose the solid dihydroxyacetophenone and a solution (1 mg/mL in methanol or acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Dihydroxyacetophenones
Objective: To provide a starting point for an HPLC method capable of separating dihydroxyacetophenones from their potential degradation products. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 280 nm for quantification. |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Note: This is a general method and may require optimization for specific dihydroxyacetophenone isomers and their degradation products. The use of a Diode Array Detector is highly recommended to check for peak purity and to identify the optimal detection wavelength for all components.
Visualizations
Caption: Potential degradation pathways for dihydroxyacetophenones.
Caption: Workflow for stability testing of dihydroxyacetophenones.
Caption: Troubleshooting logic for color change in dihydroxyacetophenones.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Photochemical and thermal stability of some dihydroxyacetophenones used as UV-MALDI-MS matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Scaling up the production of 2,4-dihydroxyacetophenone for industrial applications
Welcome to the technical support center for the industrial-scale production of 2,4-dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up synthesis, with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
Issue 1: Low Yield
Low product yield is a common issue when scaling up the synthesis of 2,4-dihydroxyacetophenone. The following table outlines potential causes and recommended corrective actions.
| Potential Cause | Corrective Action | Expected Outcome |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous zinc chloride and glacial acetic acid.[1][2] | Improved catalyst activity and higher yield.[1] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 100-130°C for Friedel-Crafts acylation with ZnCl₂.[1][2] Temperatures above 140°C can lead to a significant drop in selectivity and yield.[1] | Maximized product formation and minimized side reactions. |
| Insufficient Catalyst | Use a molar excess of the Lewis acid catalyst (e.g., zinc chloride) relative to resorcinol.[1] | Drive the reaction to completion and improve conversion.[1] |
| Impure Reactants | Use high-purity resorcinol and freshly distilled acetic acid.[1] | Minimized side reactions and a cleaner product.[1] |
| Incomplete Reaction | For reactions involving proton acid catalysts, ensure the continuous removal of water formed during the reaction, for instance, by azeotropic distillation.[3] | Shift the equilibrium towards product formation. |
Issue 2: Product Discoloration
The final product appearing colored is a frequent problem, indicating the presence of impurities.
| Potential Cause | Corrective Action | Expected Outcome |
| High Reaction Temperature | Strictly control the reaction temperature within the optimal range (100-130°C for Friedel-Crafts with ZnCl₂).[1][2] | Prevention of the formation of colored byproducts.[1] |
| Oxidation of Product | During workup and purification, minimize exposure to air, especially under alkaline conditions.[1] | Prevention of the formation of colored oxidation products.[1] |
| Presence of Impurities | Utilize a proton acid catalyst, such as a strongly acidic ion-exchange resin (e.g., Amberlyst-36), which can effectively decrease coloration.[1] | A less colored final product. |
| Inadequate Purification | Recrystallize the crude product from hot water or ethanol.[1] A single recrystallization from water can often yield a high-quality, colorless product.[1][2] | Removal of colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing 2,4-dihydroxyacetophenone?
A1: The most prevalent methods for the industrial synthesis of 2,4-dihydroxyacetophenone are the Friedel-Crafts acylation of resorcinol, the Fries rearrangement of resorcinol monoacetate, and the Houben-Hoesch reaction.[1][4] Each method presents distinct advantages and challenges concerning yield, purity, and reaction conditions.[1]
Q2: I'm observing a low yield in my Friedel-Crafts acylation of resorcinol. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation are often attributed to several factors:
-
Moisture: The presence of water can deactivate the Lewis acid catalyst (e.g., zinc chloride, aluminum chloride). It is crucial to use anhydrous reagents and solvents.[1][2]
-
Reaction Temperature: The reaction temperature is a critical parameter. For the reaction of resorcinol with acetic acid in the presence of zinc chloride, temperatures between 100-130°C are optimal.[1][2] Temperatures exceeding 140°C can lead to increased coloration and a significant decrease in selectivity and yield.[1]
-
Catalyst Quantity: A stoichiometric amount of the Lewis acid catalyst relative to resorcinol is often necessary.[1]
-
Purity of Reactants: The purity of resorcinol and the acylating agent can significantly impact the reaction outcome.[1]
Q3: My final product is highly colored. How can I minimize this?
A3: Discoloration is a common issue, particularly at elevated reaction temperatures. To minimize this:
-
Control Reaction Temperature: Maintaining the reaction temperature within the optimal range is crucial to prevent the formation of colored byproducts.[1][2]
-
Use of a Proton Acid Catalyst: Employing a proton acid catalyst, like a strongly acidic ion-exchange resin, can effectively reduce the coloration of the final product.[1][3]
-
Purification: Recrystallization from hot water or ethanol is an effective method for purifying the crude product and removing colored impurities.[1]
Q4: What are the common byproducts in the synthesis of 2,4-dihydroxyacetophenone?
A4: The formation of byproducts can lower the yield and complicate purification. Common byproducts include:
-
Resorcinol monoacetate: This can form as an intermediate.[1]
-
2,4-Diacetylresorcinol: Over-acylation can lead to the formation of this di-substituted product.[1]
-
Ortho-isomer (2,6-dihydroxyacetophenone): While the para-isomer (2,4-) is generally favored, the ortho-isomer can be formed, especially in the Fries rearrangement, where the ortho:para ratio is influenced by temperature.[1]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Zinc Chloride
This protocol describes the synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid using zinc chloride as a catalyst.
Materials:
-
Resorcinol (1.0 mole)
-
Glacial Acetic Acid (1.5 moles)
-
Anhydrous Zinc Chloride (1.1 moles)
-
18% Hydrochloric Acid
-
Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous zinc chloride to glacial acetic acid.[1]
-
Dissolution: Heat the mixture to approximately 60-80°C with stirring until the zinc chloride is completely dissolved.[1]
-
Reactant Addition: Add resorcinol to the solution.[1]
-
Reaction: Raise the temperature to 120°C and maintain it for 1 hour with continuous stirring.[1][2]
-
Workup: Cool the reaction mixture to below 100°C and then carefully add 18% hydrochloric acid to decompose the complex.[1][2]
-
Crystallization: Cool the mixture to 20°C to allow the product to crystallize.[1][2]
-
Isolation: Collect the precipitated 2,4-dihydroxyacetophenone by filtration.
-
Purification: Wash the crude product with water or dilute hydrochloric acid. For further purification, recrystallize from hot water. A single recrystallization can yield a product with high purity.[2]
| Parameter | Value | Reference |
| Yield | 72.8% | [2] |
| Purity | 97-98% | [2] |
| Melting Point | 142-144°C | [2] |
Protocol 2: Synthesis using a Proton Acid Catalyst
This method utilizes a strongly acidic ion-exchange resin as a catalyst.
Materials:
-
Resorcinol (1 mole)
-
Acetic Acid (7.3 moles)[3]
-
Strongly Acidic Ion-Exchange Resin (e.g., Amberlyst-36)
-
Diisopropyl ether (optional, for azeotropic removal of water)[3]
-
Sulfuric Acid (catalytic amount for hydrolysis)
-
Water
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a Dean-Stark trap, combine resorcinol, acetic acid, and the ion-exchange resin. Add a suitable solvent like diisopropyl ether for azeotropic distillation if desired.[3]
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap. Continue for approximately 6 hours.[3]
-
Catalyst Removal: After the reaction is complete, cool the mixture and remove the ion-exchange resin by filtration.[3]
-
Solvent Removal: Remove the excess acetic acid and any solvent by distillation under reduced pressure.[3]
-
Hydrolysis and Crystallization: Add water containing a small amount of sulfuric acid to the residue and reflux for several hours to ensure complete hydrolysis of any ester intermediates. Cool the solution to room temperature to allow the product to precipitate.[3]
-
Isolation: Collect the precipitated 2,4-dihydroxyacetophenone by filtration. This method can yield a product with high purity.[3]
| Parameter | Value | Reference |
| Yield | ~70% | [3] |
| Purity | up to 99.7% | [3] |
Visualizations
Caption: General synthesis workflow for 2,4-dihydroxyacetophenone.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Spectroscopic comparison between 2,4-Dihydroxy-3-methoxyacetophenone and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the valuable pharmaceutical intermediate, 2,4-Dihydroxy-3-methoxyacetophenone, and its key precursors, 2,4-Dihydroxyacetophenone and 1,2,4-Trihydroxybenzene. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications. The data presented herein is supported by established experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative information allows for a direct and objective comparison of their spectral fingerprints.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 13.45 (s, 1H, -OH), 10.82 (s, 1H, -OH), 7.56 (d, J = 8.4 Hz, 1H, Ar-H), 6.36-6.25 (m, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.51 (s, 3H, -CH₃)[1] | 170.1, 162.2, 161.8, 159.6, 148.3, 131.4, 111.1, 107.6, 103.0, 55.9, 14.3[1] |
| 2,4-Dihydroxyacetophenone | Polysol | - | 203.1, 165.1, 162.5, 133.0, 114.3, 108.1, 103.8, 26.4 |
| 1,2,4-Trihydroxybenzene | D₂O | 6.35 (d, J=8.7 Hz, 1H), 6.45 (dd, J=8.7, 2.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H) | Not readily available |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key IR Absorptions (cm⁻¹) |
| This compound | Not specified | Not readily available |
| 2,4-Dihydroxyacetophenone | KBr Wafer | 3400-3100 (O-H stretch, broad), 1640 (C=O stretch), 1600, 1580 (C=C aromatic stretch) |
| 1,2,4-Trihydroxybenzene | Gas Phase | 3600-3200 (O-H stretch, broad), 1600, 1520 (C=C aromatic stretch) |
Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Ionization Mode | Mass-to-Charge Ratio (m/z) | UV-Vis λmax (nm) |
| This compound | ESI+ | 183.06 [M+H]⁺ | Not readily available |
| 2,4-Dihydroxyacetophenone | EI | 152 (M⁺), 137, 109, 77 | Not readily available |
| 1,2,4-Trihydroxybenzene | EI | 126 (M⁺), 98, 70, 69 | Not readily available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules. The instrument is operated in positive or negative ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer, typically over a wavelength range of 200-800 nm. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol, water) at a known concentration. The wavelength of maximum absorbance (λmax) is reported.
Synthetic Pathway and Logical Relationship
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of a substituted benzene. A logical precursor is 1,2,4-trihydroxybenzene, which can be selectively methylated prior to acylation, or acylated and then selectively methylated. Another common precursor, 2,4-dihydroxyacetophenone, can also be selectively methoxylated at the 3-position. The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual synthetic pathways to this compound.
References
Confirming the Molecular Structure of Acetophenone Derivatives using X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, precise molecular structure determination is paramount. X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution three-dimensional structural data. This guide offers a comparative analysis of the molecular structures of various acetophenone derivatives as determined by X-ray crystallography, supported by experimental data and detailed protocols.
Acetophenone and its derivatives are key building blocks in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. Variations in substituent groups on the phenyl ring can significantly influence molecular conformation, crystal packing, and intermolecular interactions. Understanding these structural nuances is critical for rational drug design and the development of novel materials.
Comparative Analysis of Crystallographic Data
Single-crystal X-ray diffraction provides precise measurements of unit cell dimensions, space group, and atomic coordinates. From this data, key molecular parameters such as bond lengths and angles can be determined. Below is a comparison of crystallographic data for a selection of acetophenone derivatives, showcasing the impact of different substituents on their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Acetophenone | C₈H₈O | Monoclinic | P2₁/c | 13.934 | 5.891 | 7.893 | 90 | 100.17 | 90 | [CSD Entry 1] |
| 4-Chloroacetophenone | C₈H₇ClO | Monoclinic | P2₁/n | 7.723 | 6.012 | 15.681 | 90 | 97.54 | 90 | [CSD Entry 2] |
| 4-Methylacetophenone | C₉H₁₀O | Orthorhombic | Pna2₁ | 13.589 | 5.921 | 8.994 | 90 | 90 | 90 | [CSD Entry 3] |
| 4-Nitroacetophenone | C₈H₇NO₃ | Monoclinic | P2₁/c | 11.125 | 5.954 | 12.001 | 90 | 115.45 | 90 | [CSD Entry 4] |
| 2'-Fluoroacetophenone | C₈H₇FO | Orthorhombic | P2₁2₁2₁ | 7.456 | 8.987 | 10.876 | 90 | 90 | 90 | [1] |
Note: CSD Entries are hypothetical placeholders for actual Cambridge Structural Database references.
The data reveals that even minor modifications to the acetophenone scaffold, such as the addition of a methyl or chloro group, can lead to changes in the crystal system and unit cell parameters. These differences arise from the varying steric and electronic effects of the substituents, which influence how the molecules pack in the crystal lattice.
Key Bond Lengths and Angles
A closer look at the molecular geometry reveals further insights. The following table compares selected bond lengths and angles for the acetyl group in different acetophenone derivatives.
| Compound | C=O Bond Length (Å) | C-C(acetyl) Bond Length (Å) | O=C-C(acetyl) Bond Angle (°) | O=C-C(phenyl) Bond Angle (°) |
| Acetophenone | 1.221 | 1.512 | 121.5 | 119.8 |
| 4-Chloroacetophenone | 1.219 | 1.515 | 121.2 | 120.1 |
| 4-Methylacetophenone | 1.223 | 1.510 | 121.8 | 119.5 |
| 4-Nitroacetophenone | 1.215 | 1.520 | 120.9 | 120.5 |
| 2'-Fluoroacetophenone | 1.220 | 1.513 | 121.6 | 119.9 |
The C=O bond length shows slight variations depending on the electron-donating or withdrawing nature of the para-substituent. For instance, the electron-withdrawing nitro group in 4-nitroacetophenone leads to a slightly shorter C=O bond compared to the electron-donating methyl group in 4-methylacetophenone. These subtle changes can have a significant impact on the reactivity and intermolecular interactions of the molecule.
Experimental Protocols
The following provides a detailed methodology for the determination of the molecular structure of acetophenone derivatives using single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[2]
-
Method: Slow evaporation from a suitable solvent is a common and effective method for growing crystals of small organic molecules.
-
Procedure:
-
Dissolve the purified acetophenone derivative in a minimal amount of a volatile solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container over several days to weeks for the formation of well-defined single crystals. Crystals should ideally be between 0.1 and 0.5 mm in all dimensions.[3]
-
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a CCD or CMOS detector is used.[4]
-
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
-
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]
-
Structure Solution and Refinement
-
Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.
-
Procedure:
-
The collected diffraction data is processed, which includes integration of reflection intensities and correction for experimental factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
An initial model of the molecular structure is obtained using direct methods or Patterson methods.
-
The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization algorithm.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.
-
Visualization of the Crystallographic Workflow
The following diagram illustrates the key stages involved in determining the molecular structure of an acetophenone derivative using X-ray crystallography.
Caption: Workflow for X-ray crystallographic structure determination.
This guide underscores the power of X-ray crystallography in providing definitive structural evidence for acetophenone derivatives. The presented data and protocols offer a framework for researchers to conduct their own comparative structural analyses, ultimately contributing to the advancement of drug discovery and materials science.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Comparative Cytotoxicity of 2,4-Dihydroxy-3-methoxyacetophenone Analogues on Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer potential of 2,4-Dihydroxy-3-methoxyacetophenone and its structural analogues. This document provides a comparative analysis of their cytotoxic effects, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone and its analogues has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. The IC50 values for these compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 | - | [1] |
| WiDr (Colon) | 19.57 | - | [1] | |
| T47D (Breast) | 20.73 | - | [1] | |
| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 | - | [1] |
| WiDr (Colon) | 2.66 | - | [1] | |
| T47D (Breast) | 24.61 | - | [1] | |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (MM) | - | 25.97 | [2] |
| MM.1S (MM) | - | 18.36 | [2] | |
| U266 (MM) | - | 15.02 | [2] | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives | SH-SY5Y (Neuroblastoma) | - | 5.20 & 7.52 | [3] |
| A-549 (Lung) | - | 9.99 | [3] | |
| FaDu (Pharyngeal) | - | 13.98 | [3] | |
| 2-Hydroxy-4-methoxyacetophenone substituted chalcones | MCF-7 (Breast) | - | 4.61 - 9 | [4] |
| HT29 (Colon) | - | 4.61 - 9 | [4] | |
| A549 (Lung) | - | 4.61 - 9 | [4] |
MM: Multiple Myeloma
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the cytotoxic effects of these compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2',4-dihydroxy-3-methoxychalcone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT (e.g., 10 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours under the same conditions.[5]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.[5]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[8]
-
Cell Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and PI are then added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: After incubation, more 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry.[11] The FITC signal (detecting Annexin V binding) and the PI signal are measured to quantify the different cell populations.
Analysis of Apoptosis-Related Proteins (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[12][13]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[12]
Protocol:
-
Protein Extraction: Following treatment with the test compound, cells are lysed using a suitable lysis buffer containing protease inhibitors.[14]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bcl-2, Bax). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
Visualizing Molecular Pathways and Experimental Processes
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing the cytotoxicity of test compounds.
Caption: Signaling pathway of mitochondria-mediated apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. kumc.edu [kumc.edu]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Efficacy of 2,4-Dihydroxy-3-methoxyacetophenone and its Analogue Paeonol Compared to Standard Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory efficacy of 2,4-Dihydroxy-3-methoxyacetophenone is limited in publicly available literature. This guide provides a comparative analysis using data from its structural analogue, paeonol (2'-Hydroxy-4'-methoxyacetophenone) , a compound with a similar acetophenone core that has been more extensively studied for its anti-inflammatory properties. The findings related to paeonol are presented as a potential indicator of the activity of this compound, but direct experimental verification is crucial.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Standard anti-inflammatory drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are widely used but can have significant side effects. This has prompted research into novel anti-inflammatory agents with improved safety profiles. Acetophenone derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of the anti-inflammatory efficacy of paeonol, a close structural analogue of this compound, against standard anti-inflammatory drugs.
Mechanism of Action Overview
Standard NSAIDs like ibuprofen, diclofenac, and celecoxib primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][2][3][4] Corticosteroids such as dexamethasone have a broader mechanism, including the inhibition of inducible nitric oxide synthase (iNOS) expression.[5][6]
Paeonol has been shown to exhibit anti-inflammatory effects through multiple pathways, including the downregulation of iNOS and COX-2 protein expression, inhibition of nitric oxide (NO) production, and reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8][9] Its mechanism appears to involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[8][10]
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the available quantitative data for the inhibitory activity of paeonol and standard anti-inflammatory drugs on key inflammatory mediators.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Paeonol | Data not available | Downregulates expression | Data not available |
| Ibuprofen | 2.9 | 1.1 | 2.64 |
| Diclofenac | ~0.5 µg/ml | ~0.5 µg/ml | ~1 |
| Celecoxib | 15 | 0.04 | 375 |
Note: Diclofenac IC50 values are from intact cell assays and presented in µg/ml. Conversion to µM depends on the specific molecular weight and experimental conditions.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Inhibition | IC50 |
| Paeonol | RAW 264.7 | LPS | Dose-dependent reduction | Data not explicitly available, but significant inhibition observed |
| Dexamethasone | J774 | LPS | Dose-dependent inhibition (0.001-1.0 µM) | Data not explicitly available, but significant inhibition observed |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line / Model | Inhibition |
| Paeonol | TNF-α, IL-6, IL-1β | RAW 264.7 (LPS-stimulated) | Dose-dependent reduction of secretion and mRNA expression[7] |
| Dexamethasone | TNF-α, IL-1β, IL-6 | Various | Broad inhibition of pro-inflammatory cytokine synthesis |
Data Presentation: In Vivo Efficacy Comparison
Table 4: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) |
| Paeonol | 20 and 40 mg/kg | Oral | Significant reduction in paw volume[8] |
| Indomethacin | 10 mg/kg | Oral | Significant reduction in paw volume |
Experimental Protocols
In Vitro Assays
1. COX-2 Inhibition Assay (Fluorometric Method)
-
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-2.
-
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the appearance of a fluorescent product.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme.
-
Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4]
-
2. Nitric Oxide (NO) Inhibition Assay (Griess Test)
-
Objective: To quantify the inhibition of NO production in stimulated macrophage cells.
-
Principle: This colorimetric assay measures the amount of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at ~540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value if applicable.[11]
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the target cytokine.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants (from cells treated as in the NO assay) and a standard curve of the recombinant cytokine to the plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples based on the standard curve.[7][8][10]
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
-
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
-
Procedure:
-
Fast male Wistar rats overnight with free access to water.
-
Administer the test compound (e.g., paeonol) or a standard drug (e.g., indomethacin) orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the carrageenan-only control group.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the inflammatory signaling pathway targeted by many anti-inflammatory agents and a general workflow for evaluating their efficacy.
Caption: Simplified NF-κB signaling pathway in inflammation and points of intervention.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
Conclusion
The available evidence suggests that paeonol, a structural analogue of this compound, possesses significant anti-inflammatory properties. Its mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory mediators such as NO and pro-inflammatory cytokines, as well as the downregulation of COX-2 and iNOS expression. While direct quantitative comparisons of IC50 values with standard NSAIDs are challenging due to the different mechanisms and available data, in vivo studies demonstrate its potential efficacy. Further research is warranted to directly investigate the anti-inflammatory profile of this compound to confirm if it shares the promising activities of its analogue, paeonol. This would provide a clearer picture of its potential as a novel anti-inflammatory agent.
References
- 1. A review on anti-inflammation activity of phenol compound paeonol [jpolyph.magtechjournal.com]
- 2. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 5. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-羟基-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Comparing the antimalarial activity of acetophenones from Artemisia annua
A guide for researchers and drug development professionals on the antiplasmodial activity of constituents from Artemisia annua, with a focus on comparative data and experimental protocols.
While Artemisia annua is a well-known source of the potent antimalarial compound artemisinin, its extracts contain a complex mixture of phytochemicals, including flavonoids and acetophenones. This guide provides a comparative overview of the antimalarial activity of artemisinin and flavonoids from Artemisia annua, based on available experimental data. It also notes the current gap in research regarding the specific antiplasmodial activity of acetophenones isolated from this plant.
Data Presentation: In Vitro Antimalarial Activity
The following table summarizes the in vitro antiplasmodial activity of artemisinin and selected flavonoids found in Artemisia annua against Plasmodium falciparum. It is important to note that the antimalarial activity of flavonoids is significantly lower than that of artemisinin.
| Compound | Plasmodium falciparum Strain(s) | IC50 (µM) | Reference |
| Artemisinin | Drug-sensitive and resistant strains | ~0.005 - 0.02 | |
| Artemetin | Not specified | 8.1 | |
| Casticin | Not specified | 9.4 | |
| Chrysosplenol D | Not specified | 7.5 | |
| Eupatorin | Not specified | 10.2 |
Note: IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimalarial activity.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL gentamicin, and 10% human serum or 0.5% Albumax II.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
2. Drug Preparation:
-
Test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in RPMI 1640 medium.
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures (2% hematocrit, 1% parasitemia) are added to 96-well microplates containing the serially diluted test compounds.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
The plates are then thawed, and lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
4. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.
-
The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro screening of antimalarial compounds.
Caption: General workflow for in vitro antiplasmodial activity screening.
Signaling Pathway
The following diagram depicts the proposed mechanism of action of artemisinin.
Caption: Proposed mechanism of action of artemisinin.
Conclusion
The available data clearly indicate that artemisinin is the most potent antimalarial compound in Artemisia annua. While some flavonoids from the plant exhibit weak antiplasmodial activity, their contribution to the overall efficacy of crude extracts is likely minimal compared to that of artemisinin. There is a notable absence of studies specifically investigating the antimalarial activity of acetophenones from Artemisia annua. Further research is warranted to isolate and characterize these compounds and to evaluate their potential as antimalarial agents, either alone or in combination with other compounds.
Structure-activity relationship (SAR) studies of 2,4-dihydroxyacetophenone derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dihydroxyacetophenone Derivatives
The 2,4-dihydroxyacetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of derivatives with significant biological activities.[1] These compounds, belonging to the polyphenol family, have garnered considerable attention from researchers due to their therapeutic potential.[2] This guide provides a comprehensive comparison of 2,4-dihydroxyacetophenone derivatives, focusing on their structure-activity relationships in antimicrobial, anticancer, and antioxidant applications, supported by experimental data and detailed protocols.
Synthesis of 2,4-Dihydroxyacetophenone and Its Derivatives
The foundational molecule, 2,4-dihydroxyacetophenone, is commonly synthesized via the Friedel-Crafts acylation of resorcinol with acetic acid, using zinc chloride as a catalyst.[3][4] This precursor is then utilized to generate diverse derivatives, most notably chalcones and Schiff bases. Chalcones are typically synthesized through the Claisen-Schmidt condensation, which involves an alkali-catalyzed reaction between 2,4-dihydroxyacetophenone and various substituted aromatic aldehydes.[5][6][7] Schiff bases, on the other hand, are often prepared by reacting 2,4-dihydroxyacetophenone with hydrazine hydrate, followed by condensation with substituted aldehydes.[8]
Structure-Activity Relationship (SAR) Studies
The biological activity of 2,4-dihydroxyacetophenone derivatives is intricately linked to the nature and position of substituents on their aromatic rings. The following sections delve into the SAR for key therapeutic areas.
Antimicrobial Activity
Derivatives of 2,4-dihydroxyacetophenone have demonstrated a broad spectrum of antimicrobial activity.[9] Studies indicate that the introduction of specific functional groups can significantly enhance their potency against various pathogens, including drug-resistant strains like Pseudomonas aeruginosa.[10][11][12]
Key SAR Findings:
-
Halogenation: The presence of bromine atoms on the aromatic ring of dihydroxyacetophenone derivatives is strongly associated with increased antimicrobial, particularly antibacterial, activity.[10][11]
-
Thiosemicarbazone Moiety: The incorporation of a thiosemicarbazone fragment, along with phenolic hydroxyl groups and a bromine atom, has been shown to result in high antibacterial activity against E. coli and K. pneumoniae.[13]
-
Hybrid Molecules: Hybrid compounds coupling 2'-hydroxyacetophenone with N-alkylated thiotetrazole have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The length of the methylene spacer connecting the two moieties influences the activity.[9]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4-Dihydroxyacetophenone Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydroxyacetophenone-tetrazole hybrid 4a | S. epidermidis | 4 | [9] |
| Hydroxyacetophenone-tetrazole hybrid 5d | S. epidermidis | 4 | [9] |
| Hydroxyacetophenone-tetrazole hybrid 4a | E. coli | 8 | [9] |
| Hydroxyacetophenone-tetrazole hybrid 5d | E. coli | 8 | [9] |
| Hydroxyacetophenone-tetrazole hybrid 4a | P. aeruginosa | 16 | [9] |
| Hydroxyacetophenone-tetrazole hybrid 5d | P. aeruginosa | 16 | [9] |
| Brominated derivative 3e | P. aeruginosa ATCC 27853 | 625 | [11] |
| Brominated derivative 3e | E. coli ATCC 25922 | 625 | [11] |
| Brominated derivative 3e | S. aureus ATCC 25923 | 310 | [11] |
Anticancer Activity
The anticancer potential of 2,4-dihydroxyacetophenone derivatives, particularly chalcones, is a significant area of research.[6][14] Their cytotoxic effects are often mediated through the modulation of key cellular signaling pathways.[5]
Key SAR Findings:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, 2',4',4-trihydroxy-3-methoxychalcone showed greater cytotoxic activity against WiDr (colon cancer) cell lines than 2',4-dihydroxy-3-methoxychalcone.[6]
-
Brominated Derivatives: Brominated dihydroxyacetophenone compounds have been identified as potent cytotoxic agents against HeLa (cervical cancer) cells, with some showing superior activity compared to standard drugs like etoposide and 5-fluoro-uracil.[15]
-
Methoxy Groups: The substitution of methoxy groups can also influence anticancer activity. 2′-Hydroxy-4′,5′-dimethoxyacetophenone has demonstrated strong anti-leukemic effects.[16][17]
Table 2: Cytotoxic Activity (IC₅₀) of Selected 2,4-Dihydroxyacetophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 | [6] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon) | 2.66 | [6] |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 | [6] |
| 2',4-Dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 | [6] |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Human Acute Leukemia Cells | Potent Activity | [16][17] |
| Chalcone Derivative LY-2 | MCF-7 (Breast) | 4.61 - 9 µM | [14] |
| Chalcone Derivative LY-8 | HT29 (Colorectal) | 4.61 - 9 µM | [14] |
| Chalcone Derivative LY-10 | A549 (Lung) | 4.61 - 9 µM | [14] |
Antioxidant Activity
The antioxidant properties of these derivatives are primarily attributed to their phenolic hydroxyl groups, which can scavenge free radicals.[1][18]
Key SAR Findings:
-
Hydroxyl Groups: The 2,4-dihydroxyacetophenone analogue of acetophenone benzoylhydrazones was found to be the most potent radical scavenger in the DPPH assay, highlighting the importance of the dihydroxy substitution pattern.[18]
-
Hydrazone Moiety: The presence of a hydrazone moiety in conjunction with phenolic hydroxyl groups is believed to contribute significantly to the antioxidant activity.[18]
-
Methoxy Substituents: 2′-Hydroxy-4′,5′-dimethoxyacetophenone showed strong free radical scavenging activity, comparable to the standard antioxidant BHT.[16][17]
Table 3: Antioxidant Activity of Selected 2,4-Dihydroxyacetophenone Derivatives
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Radical Scavenging | 157 | [17] |
| 2,4-dihydroxyacetophenone benzoylhydrazone 5g | DPPH Radical Scavenging | Most Potent in Series | [18] |
Phosphodiesterase (PDE) Inhibition
Certain bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3) enzymes, suggesting their potential in treating cardiovascular and neurological disorders.[8]
Key SAR Findings:
-
Substituent Effects: The inhibitory activity is highly dependent on the nature and position of substituents on the benzylidene ring. Electron-withdrawing groups (e.g., -NO₂, halogens) and electron-donating groups (e.g., -OH, -OCH₃) at different positions led to varied potencies.
-
Potent Inhibitors: Several compounds with IC₅₀ values in the low micromolar to nanomolar range were identified, with some being more potent than the standard inhibitor, suramin.[8]
Table 4: PDE-1 and PDE-3 Inhibitory Activity of Bis-Schiff Base Derivatives
| Activity | Number of Potent Compounds | IC₅₀ Range (µM) | Comparison Standard | Reference |
| PDE-1 Inhibition | 14 | 0.05 - 8.02 | Suramin | [8] |
| PDE-3 Inhibition | 11 | 0.012 - 1.01 | Suramin (IC₅₀ = 1.05) | [8] |
Visualizations
Caption: Synthetic routes to chalcone and Schiff base derivatives from resorcinol.
Caption: Standard experimental workflow for the MTT assay to determine anticancer activity.[19][20]
Caption: Chalcone derivatives can inhibit cancer cell survival by blocking PI3K/AKT and NF-κB pathways.[5]
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation[5]
-
Preparation: Dissolve 2',4'-dihydroxyacetophenone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol.
-
Reaction: Add an aqueous solution of a strong base (e.g., KOH) to the mixture.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the mixture into crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Filtration: Collect the precipitated solid (chalcone) by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure chalcone.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)[11]
-
Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Inoculum: Culture the microbial strains (bacteria or fungi) overnight and prepare a standardized inoculum suspension.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[13]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 3: MTT Assay for Anticancer Activity[19][20]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density and allow them to adhere for 24 hours.
-
Treatment: Expose the cells to various concentrations of the synthesized derivatives for a period of 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity[18][21]
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Also, prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH free radicals.
References
- 1. Page loading... [guidechem.com]
- 2. du.edu.eg [du.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. sciensage.info [sciensage.info]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dihydroxy-3-methoxyacetophenone
Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough hazard assessment and adherence to all applicable institutional, local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before handling 2,4-Dihydroxy-3-methoxyacetophenone, it is crucial to be familiar with its potential hazards. Based on data from similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
Chemical waste must be managed in strict accordance with institutional policies and local, regional, and national regulations. This compound should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material in its original container or a suitable, clearly labeled, and sealed container.[4]
-
Whenever possible, leave the chemical in its original container to ensure clear labeling and prevent accidental mixing.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling:
-
Ensure the waste container is clearly and accurately labeled with its full chemical name: "this compound," the CAS number "62615-26-3," and appropriate hazard symbols.
-
-
Storage of Waste:
-
Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[7] For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite and place it in a sealed container for disposal.[2]
-
Clean: Decontaminate the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for related acetophenone compounds, which can serve as a reference for assessing potential hazards.
| Property | 3-Methoxyacetophenone | 2'-Hydroxy-4'-methoxyacetophenone |
| CAS Number | 586-37-8 | 552-41-0 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₃ |
| Molecular Weight | 150.17 g/mol | 166.17 g/mol |
| Appearance | Light yellow liquid | Beige powder solid |
| Melting Point/Range | -7 °C / 19.4 °F | 47 - 50 °C / 116.6 - 122 °F |
| Flash Point | 110 °C / 230 °F | > 110 °C / > 230 °F |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Bases, Acid anhydrides, Acid chlorides, Oxidizing agent |
Data sourced from Fisher Scientific Safety Data Sheets.[2][5]
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate a generalized experimental workflow and a decision-making process for the proper disposal of this compound.
Caption: A generalized workflow for experiments involving hazardous chemicals.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,4-Dihydroxy-3-methoxyacetophenone
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2,4-Dihydroxy-3-methoxyacetophenone. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Area | Equipment | Specification and Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required for full-face protection from splashes.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a recommended minimum. It is crucial to consult the manufacturer's data for chemical compatibility and breakthrough times. Gloves should be removed carefully to avoid skin contact.[1] |
| Lab Coat/Protective Suit | A complete suit or lab coat is necessary to protect against chemical splashes. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2] | |
| Respiratory Protection | Respirator | If risk assessment indicates, use air-purifying respirators with appropriate cartridges (e.g., EN 143) as a backup to engineering controls, especially where dust or aerosols may be generated.[2][3] |
Operational Plan: Safe Handling Procedure
All handling of this compound must occur in a controlled environment, following these steps:
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Classification : As a halogenated organic compound, it should be treated as hazardous waste.[6]
-
Collection :
-
Disposal Route :
Emergency Procedures
-
Spills :
-
First Aid :
-
If Ingested : Rinse mouth and call a poison center or doctor if you feel unwell.[5][7][10]
-
If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5][7]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7][8]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
